S-Diclofenac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDUXOHVEZVAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318005 | |
| Record name | S-Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912758-00-0 | |
| Record name | S-Diclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912758-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Diclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chiral Resolution of S-Diclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of prostaglandin synthesis by blocking both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[1] Diclofenac possesses a chiral center at the α-carbon of the phenylacetic acid moiety, existing as two enantiomers: (S)-(+)-diclofenac and (R)-(-)-diclofenac.
While commonly marketed as a racemic mixture, studies on other NSAIDs have shown that the pharmacological activity often resides primarily in the S-enantiomer. This has driven interest in the development of enantiomerically pure S-diclofenac to potentially offer an improved therapeutic profile, including enhanced potency and a better safety margin.
This technical guide provides a comprehensive overview of the synthesis of racemic diclofenac and explores the primary methodologies for its chiral resolution to isolate the desired S-enantiomer. Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers in the field of drug development and synthesis.
Part I: Synthesis of Racemic Diclofenac
The industrial synthesis of racemic diclofenac is well-established. A common and efficient route involves the intramolecular Friedel-Crafts cyclization of an N-chloroacetylated diphenylamine derivative to form an indolinone intermediate, which is subsequently hydrolyzed to yield diclofenac.
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-stage process starting from N-phenyl-N-(2,6-dichlorophenyl)chloroacetamide.
Experimental Protocols
Step 1: Synthesis of 1-(2,6-dichlorophenyl)indolin-2-one
This step involves a Friedel-Crafts reaction to form the key lactam intermediate.
-
Materials: N-phenyl-N-(2,6-dichlorophenyl)chloroacetamide, anhydrous aluminum trichloride (AlCl₃), phase transfer catalyst (e.g., polyethylene glycol 400).
-
Procedure:
-
Charge a reaction vessel with 30g (0.096 mol) of N-phenyl-N-(2,6-dichlorophenyl)chloroacetamide and 3g of polyethylene glycol 400.
-
Heat the mixture to 60°C with stirring.
-
Slowly add 25.5g (0.19 mol) of anhydrous aluminum trichloride over approximately 30 minutes, maintaining the temperature at 60°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully add the reaction mixture dropwise into purified water while stirring vigorously.
-
Continue stirring the resulting slurry for 5 hours to ensure complete precipitation.
-
Filter the solid product, wash with water, and dry to yield 1-(2,6-dichlorophenyl)indolin-2-one.[1]
-
Step 2: Hydrolysis to Racemic Diclofenac Sodium
The indolinone intermediate is hydrolyzed under basic conditions to open the lactam ring.
-
Materials: 1-(2,6-dichlorophenyl)indolin-2-one, sodium hydroxide (NaOH), ethanol.
-
Procedure:
-
Prepare a solution of 186g of 1-(2,6-dichlorophenyl)indolin-2-one in 660 mL of ethanol.
-
Add 660 mL of 2 N aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After reflux, cool the solution and let it stand at 0-5°C for 4 hours to facilitate crystallization.
-
Filter the crystalline product and recrystallize from water to obtain pure racemic diclofenac sodium.
-
Quantitative Data: Synthesis
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1 | 1-(2,6-dichlorophenyl)indolin-2-one | 87-90 | >99 | [1] |
| 2 | Racemic Diclofenac Sodium | ~97 | - |
Part II: Chiral Resolution of this compound
As direct enantioselective synthesis routes for this compound are not widely reported, chiral resolution of the racemate is the primary method for obtaining the pure enantiomer. The main strategies include enzymatic kinetic resolution, classical resolution via diastereomeric salt formation, and preparative chiral chromatography.
A. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For a racemic acid like diclofenac, this is often an esterification reaction where the enzyme selectively converts one enantiomer into its ester, allowing the unreacted enantiomer (the desired S-form, assuming the enzyme is R-selective) to be separated.
Workflow for Enzymatic Resolution
Generalized Experimental Protocol
-
Materials: Racemic diclofenac, immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B), alcohol (e.g., n-butanol), anhydrous organic solvent (e.g., hexane, toluene), molecular sieves.
-
Procedure:
-
To a solution of racemic diclofenac (1 equivalent) in anhydrous hexane, add n-butanol (1.5-2 equivalents).
-
Add immobilized lipase (typically 20-50% by weight of the substrate) and molecular sieves to remove water.
-
Stir the suspension at a controlled temperature (e.g., 40°C) for 24-72 hours.
-
Monitor the reaction for conversion and enantiomeric excess (ee) of the remaining acid by taking aliquots and analyzing via chiral HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the unreacted (S)-diclofenac from the (R)-diclofenac ester by extraction with an aqueous basic solution (e.g., NaHCO₃). The acidic (S)-diclofenac will move to the aqueous phase, while the ester remains in the organic phase.
-
Acidify the aqueous phase with HCl to precipitate the (S)-diclofenac, which is then filtered, washed, and dried.
-
Quantitative Data: Enzymatic Resolution of NSAIDs
Note: Data for diclofenac is limited; this table presents typical results for similar profens to illustrate expected outcomes.
| NSAID | Enzyme | Conversion (%) | ee (%) of Product | E-value* | Reference |
| Ketoprofen | Candida rugosa Lipase | ~47 | >99 (S-acid) | >200 | [2] |
| Ibuprofen | Candida antarctica Lipase B | ~50 | >96 (S-acid) | >200 | |
| Naproxen | Candida rugosa Lipase | 49 | >99 (S-acid) | 174 | [3] |
*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. E > 100 is generally considered excellent for preparative purposes.
B. Classical Resolution via Diastereomeric Salt Formation
This classic method involves reacting the racemic acid with a single, pure enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These salts can then be separated by fractional crystallization.
Workflow for Classical Resolution
Generalized Experimental Protocol
-
Materials: Racemic diclofenac, chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine), solvent (e.g., ethanol, methanol, or aqueous mixtures), hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve racemic diclofenac (1 equivalent) in a suitable solvent (e.g., 67% ethanol/water) by heating.[4]
-
In a separate flask, dissolve the chiral resolving agent, (S)-(-)-1-phenylethylamine (0.5-1.0 equivalents), in the same solvent.
-
Add the resolving agent solution to the diclofenac solution.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization of the less soluble diastereomeric salt.
-
Filter the crystals and wash with a small amount of cold solvent. This solid is enriched in one diastereomer. The mother liquor is enriched in the other.
-
To liberate the free acid, suspend the crystalline salt in water and acidify with HCl until the pH is ~1-2.
-
Extract the precipitated enantiomerically enriched diclofenac with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved diclofenac.
-
Determine the enantiomeric excess via chiral HPLC and measure the specific optical rotation.
-
Quantitative Data: Classical Resolution
| Parameter | Expected Outcome | Notes |
| Diastereomeric Excess (de) | >90% after one crystallization | Can be improved with recrystallization. |
| Yield (single enantiomer) | < 50% (theoretical max) | The unwanted enantiomer can be recovered from the mother liquor and racemized for recycling. |
| Enantiomeric Excess (ee) | >90% | Corresponds to the diastereomeric excess of the salt. |
C. Preparative Chiral Chromatography
Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for directly separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. While often used for analysis, this method can be scaled up for purification.
Workflow for Preparative Chiral HPLC
Generalized Experimental Protocol
-
Instrumentation: Preparative HPLC system with a suitable detector (UV), a high-capacity chiral column.
-
Procedure:
-
Develop an analytical method first on a smaller chiral column to find a suitable chiral stationary phase and mobile phase that provides good resolution (Rs > 1.5) between the diclofenac enantiomers.
-
Dissolve the racemic diclofenac in the mobile phase to prepare a concentrated solution.
-
Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic mixture onto the column. The injection volume and concentration will depend on the column size and loading capacity.
-
Run the separation isocratically, collecting fractions as the two enantiomer peaks elute.
-
Analyze the collected fractions using analytical chiral HPLC to confirm purity and identify the fractions containing the pure S-enantiomer.
-
Pool the pure fractions containing the S-enantiomer.
-
Remove the solvent under reduced pressure to isolate the solid this compound.
-
Quantitative Data: Chiral Chromatography Parameters
Note: Optimal conditions are highly specific to the chosen column and must be determined empirically.
| Parameter | Typical Value / Type |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak ID, Chiralcel OD) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol/Acidic Modifier (e.g., TFA) Reversed Phase: Acetonitrile/Water/Buffer |
| Flow Rate | Dependent on column dimensions (e.g., 10-50 mL/min for preparative) |
| Detection | UV at ~280 nm |
| Yield (S-enantiomer) | Typically >90% recovery from the loaded amount |
| Enantiomeric Excess (ee) | >99% |
Part III: Characterization of this compound
After resolution, the enantiomeric purity of the this compound must be confirmed.
-
Enantiomeric Purity: The most reliable method for determining the enantiomeric excess (ee%) is through analytical chiral HPLC. By comparing the peak area of the S-enantiomer to the total area of both enantiomer peaks, the purity can be accurately calculated.
-
Optical Rotation: Enantiomerically pure chiral compounds rotate plane-polarized light. This property is measured using a polarimeter and reported as the specific rotation. The specific rotation is a physical constant for a given compound under defined conditions (concentration, solvent, temperature, and wavelength).
Characterization Data for this compound
| Parameter | Value | Conditions |
| Specific Rotation ([α]) | Positive (+) | The exact value is not consistently reported in publicly available literature and should be determined experimentally as a standard for the purely resolved compound. |
| Appearance | White to off-white crystalline solid | |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | |
| Molar Mass | 296.15 g/mol |
References
S-Diclofenac's Mechanism of Action on Cyclooxygenase-2 (COX-2): A Technical Guide
Introduction
Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for managing pain and inflammation in various conditions.[1][2][3] Its therapeutic effects are primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[2][4] Two principal isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions like gastric protection, and COX-2, an inducible enzyme upregulated at sites of inflammation.[2][4][5] S-Diclofenac, the active enantiomer, exhibits a preferential, potent, and complex inhibitory action on COX-2. This guide provides an in-depth technical examination of its mechanism, supported by quantitative data, experimental methodologies, and visual representations of the core processes.
Core Mechanism: An Inverted Binding Mode
The interaction of this compound with the COX-2 active site is distinct from many other NSAIDs. X-ray crystallography of murine COX-2 in complex with diclofenac reveals that the drug binds in an inverted conformation within the enzyme's active site.[6][7]
Traditionally, the carboxylate group of acidic NSAIDs forms a salt bridge with the positively charged Arg-120 residue at the mouth of the COX active site. However, diclofenac's carboxylate group bypasses this interaction. Instead, it positions itself deeper within the active site, forming crucial hydrogen bonds with the hydroxyl groups of two other key residues: Tyr-385 and Ser-530 .[6][7] The hydrogen bonds formed between diclofenac's carboxylic acid and the side chains of Tyr-385 and Ser-530 are both 2.6 Å in length.[7][8]
This unique binding orientation explains the critical role of Ser-530 in diclofenac's inhibitory activity. Site-directed mutagenesis studies, where specific amino acids are altered, have experimentally confirmed this dependency. While mutating Arg-120 to alanine has no effect on diclofenac's inhibitory power, a similar mutation of Ser-530 to alanine (S530A) dramatically reduces its efficacy.[6][7] This demonstrates that the interaction with Ser-530 is indispensable for the stable binding and subsequent inhibition of COX-2 by diclofenac.
Quantitative Data on this compound and COX-2 Interaction
The potency and selectivity of this compound have been quantified through various experimental methods, including in vitro enzyme inhibition assays and molecular docking studies.
Table 1: In Vitro IC50 Values for Diclofenac against COX Isoforms IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Study/Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (IC50 COX-1/COX-2) | Reference |
| Ovine COX | 0.06 | 0.79 | 0.08 | [9] |
| Human Recombinant COX-2 | - | 0.40 | - | [9] |
| Dannhardt et al. (1998) | 0.01 | 0.03 | 0.33 | [9] |
| J774.2 cells | - | 1.0 | - | [10] |
| Human Whole Blood Assay | - | - | ~29 | [11][12] |
| Nimesulide (for comparison) | 0.392 | 0.071 | 5.52 | [13] |
Table 2: Maximal COX-2 Inhibition at Steady State (In Vivo/Ex Vivo) This table compares the extent of COX-2 inhibition by different NSAIDs at therapeutic doses in healthy volunteers.
| Drug (Dosage) | Maximal COX-2 Inhibition (%) | Reference |
| Diclofenac (75 mg twice daily) | 99% | [14] |
| Celecoxib (200 mg twice daily) | 81% | [14] |
| Rofecoxib (25 mg once daily) | 72% | [14] |
Table 3: Molecular Docking Binding Affinities for Diclofenac with COX-2 Binding affinity (or free energy) indicates the stability of the drug-enzyme complex; more negative values suggest stronger binding.
| Docking Software | PDB ID | Binding Affinity (kcal/mol) | Reference |
| AutoDock4 | 6COX | -8.08 | [15] |
| AutoDock Vina | 6COX | -7.80 | [15] |
| MOE (Generic) | - | - | [16] |
| Pyrx (AutoDock Vina) | 6COX | - | [17] |
Visualizing the Mechanism and Methodologies
Signaling Pathway and Molecular Interactions
The following diagrams illustrate the biochemical pathway targeted by this compound and the specific molecular interactions that underpin its inhibitory mechanism.
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Caption: this compound's inverted binding to key COX-2 active site residues.
Experimental Workflow
The characterization of this compound's action relies on a series of established experimental protocols. The diagram below outlines a typical workflow for an in vitro COX inhibition assay.
Caption: Standard experimental workflow for an in vitro COX-2 inhibition assay.
Detailed Experimental Protocols
1. X-Ray Crystallography of Diclofenac-COX-2 Complex This method provides a static, high-resolution image of the drug bound within the enzyme's active site.
-
Protein Source: Recombinant murine COX-2 was overexpressed and purified.[7]
-
Crystallization: Crystals of murine COX-2 were grown in the presence of diclofenac.[8]
-
Data Collection: X-ray diffraction data were collected. The resulting crystal structure of the complex was determined to a resolution of 2.90 Å.[6]
-
Analysis: Initial difference electron density maps were calculated, which clearly revealed the presence and orientation of diclofenac within the cyclooxygenase active site, showing its interactions with Tyr-385 and Ser-530.[7][8]
2. Site-Directed Mutagenesis Studies This protocol is used to assess the functional importance of specific amino acid residues for drug binding and inhibition.
-
Mutant Construction: Site-directed mutagenesis was performed on the gene for COX-2 to create mutant proteins where specific amino acids were replaced (e.g., Arg-120 mutated to Alanine, Ser-530 to Alanine).[7]
-
Protein Expression and Purification: Wild-type and mutant COX-2 proteins were expressed and purified.[7]
-
Cyclooxygenase Inhibition Assays: The inhibitory potency (IC50) of diclofenac was determined against both the wild-type and mutant enzymes.
-
Outcome: A dramatic attenuation of diclofenac inhibition was observed for the S530A mutant, whereas the R120A mutation had minimal effect, confirming the critical role of Ser-530.[6][7]
3. In Vitro COX Inhibition Assays These assays directly measure the ability of a compound to inhibit enzyme activity.
-
Objective: To determine the IC50 values of diclofenac for COX-1 and COX-2.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.[9][18]
-
General Protocol (Colorimetric):
-
The enzyme (e.g., 300 units/ml COX-2) is activated on ice with a co-factor solution containing glutathione (0.9 mM), hematin (0.1 mM), and N,N,N,N-tetramethyl-p-phenylenediamine (TMPD, 0.24 mM) in a Tris-HCl buffer (0.1 M, pH 8.0).[18][19]
-
The activated enzyme solution is incubated with various concentrations of diclofenac for a set period (e.g., 5 minutes) at room temperature.[18]
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid (e.g., 30 mM).[18]
-
The activity is assayed by monitoring the appearance of oxidized TMPD colorimetrically at ~570-590 nm.[18][19]
-
-
Alternative Detection (LC-MS/MS): A more specific and sensitive method involves terminating the reaction and quantifying the production of Prostaglandin E2 (PGE2) using liquid chromatography-tandem mass spectrometry.[9]
4. Ex Vivo Human Whole Blood Assay (WBA) This assay provides a more physiologically relevant assessment of COX selectivity by accounting for factors like plasma protein binding.
-
Principle: The WBA uses different stimuli to selectively measure the activity of COX-1 and COX-2 in their native cellular environments within whole blood.[13][20]
-
COX-1 Activity Measurement: Blood from healthy volunteers (who have not taken NSAIDs) is allowed to clot. During this process, platelets are activated, and the production of thromboxane B2 (TXB2) is measured as a specific index of COX-1 activity.[13]
-
COX-2 Activity Measurement: A separate blood sample is incubated with bacterial lipopolysaccharide (LPS) for several hours (e.g., 24 hours) to induce the expression of the COX-2 enzyme in monocytes. The subsequent production of PGE2 is then measured as an index of COX-2 activity.[13]
-
Inhibition Analysis: The assay is run with plasma samples taken from subjects who have been administered diclofenac, allowing for the determination of its inhibitory effects on both isoforms under conditions that mimic in vivo exposure.[13] Studies using this method have shown that while diclofenac is non-selective in vitro, it demonstrates a slight but significant selectivity towards COX-2 ex vivo.[13]
The mechanism of action of this compound on COX-2 is characterized by a unique, inverted binding mode within the enzyme's active site. Unlike typical NSAIDs, its inhibitory function is not dependent on an interaction with Arg-120 but is critically reliant on the formation of strong hydrogen bonds with Tyr-385 and Ser-530. Quantitative data from in vitro and ex vivo assays confirm that diclofenac is a highly potent inhibitor of COX-2, achieving near-complete inhibition at therapeutic doses.[14] This detailed understanding of its molecular interactions and inhibitory profile is crucial for the rational design of future anti-inflammatory agents and for contextualizing its clinical efficacy and safety profile.
References
- 1. Diclofenac - Wikipedia [en.wikipedia.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajmc.com [ajmc.com]
- 12. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. More pronounced inhibition of cyclooxygenase 2, increase in blood pressure, and reduction of heart rate by treatment with diclofenac compared with celecoxib and rofecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bionaturajournal.com [bionaturajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
A Deep Dive into the Stereospecific Activity of S-Diclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation.[1][2] As a phenylacetic acid derivative, it exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[3][4] Diclofenac is administered as a racemic mixture of its S(+) and R(-) enantiomers. Emerging evidence in NSAID pharmacology suggests that the therapeutic activity of many chiral NSAIDs resides predominantly in the S-enantiomer.[5][6] This technical guide provides an in-depth analysis of the stereospecific activity of S-Diclofenac, focusing on its pharmacodynamic and pharmacokinetic profiles in comparison to its R-enantiomer and the racemic mixture.
Pharmacodynamics: Stereoselective Inhibition of Cyclooxygenase
Quantitative Data on COX Inhibition (Racemic Diclofenac)
The following table summarizes the 50% inhibitory concentrations (IC50) for racemic diclofenac against COX-1 and COX-2 from various studies. This data provides a baseline for the overall potency of the racemic mixture.
| Enzyme | IC50 (µM) | Source |
| Ovine COX-1 | 0.06 | [9] |
| Ovine COX-2 | 0.79 | [9] |
| Human COX-2 | 0.40 | [9] |
Pharmacokinetics: A Look into Stereoselective Disposition
The pharmacokinetic profile of a chiral drug can be significantly influenced by stereoselective absorption, distribution, metabolism, and excretion.[6][10] For many chiral NSAIDs, metabolism is the primary source of stereoselectivity in their pharmacokinetics.[6]
Metabolism of Diclofenac
Diclofenac is extensively metabolized in the liver, primarily through two main pathways: hydroxylation and glucuronidation.[11][12][13][14]
-
Hydroxylation: Cytochrome P450 2C9 (CYP2C9) is the principal enzyme responsible for the 4'-hydroxylation of diclofenac.[11][15]
-
Glucuronidation: The acyl glucuronidation of diclofenac is primarily catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7).[11][15]
While the metabolism of diclofenac has been well-characterized, specific details on the stereoselective handling of its enantiomers are not extensively documented in the available literature. However, it is a general principle that metabolizing enzymes can exhibit a preference for one enantiomer over the other.[6][10] For some NSAIDs like ibuprofen, the inactive R-enantiomer undergoes unidirectional chiral inversion to the active S-enantiomer in vivo.[6][16] It is currently unknown if a similar chiral inversion occurs with diclofenac.
The following diagram illustrates the primary metabolic pathways of diclofenac.
Primary metabolic pathways of diclofenac.
Experimental Protocols
In Vitro COX Inhibition Assay
The following protocol is a generalized method for determining the inhibitory activity of compounds against COX-1 and COX-2.[9][17]
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), a cofactor (e.g., hematin), and an activating agent (e.g., epinephrine).
-
Incubation: The enzyme is pre-incubated with the test compound (this compound, R-Diclofenac, or racemic diclofenac) at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined period by adding a strong acid (e.g., HCl).
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
The following diagram outlines the workflow for a typical in vitro COX inhibition assay.
Workflow for in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and validated method to assess the anti-inflammatory activity of NSAIDs.[18][19][20]
-
Animal Model: Male Wistar albino rats are typically used.
-
Drug Administration: The test compounds (this compound, R-Diclofenac, or racemic diclofenac) are administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: A subplantar injection of carrageenan solution is administered into the right hind paw of the rats one hour after drug administration.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test in mice is a common model for screening peripheral analgesic activity.[4][21][22][23]
-
Animal Model: Albino mice are used.
-
Drug Administration: The test compounds are administered to different groups of mice. A control group receives the vehicle, and a standard group receives a known analgesic like racemic diclofenac.
-
Induction of Pain: An intraperitoneal injection of acetic acid solution is administered to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.
-
Calculation of Analgesic Activity: The percentage of inhibition of writhing is calculated for each test group compared to the control group.
Signaling Pathways in Inflammation and Pain
Diclofenac's inhibition of COX enzymes interrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain signaling. The diagram below illustrates this central pathway.
Diclofenac inhibits COX, reducing prostaglandin production.
Conclusion and Future Directions
While it is well-established that racemic diclofenac is an effective anti-inflammatory and analgesic agent with a preference for COX-2 inhibition, there is a significant gap in the literature regarding a direct, quantitative comparison of the stereospecific activities of its S- and R-enantiomers. Based on the general principles of chiral NSAIDs, it is highly probable that this compound is the eutomer, possessing the majority of the therapeutic activity.
Future research should focus on:
-
Direct Comparative In Vitro Studies: Determining the IC50 values of purified S- and R-Diclofenac against COX-1 and COX-2 to definitively quantify their respective inhibitory potencies.
-
Stereoselective Pharmacokinetic Studies: Characterizing the pharmacokinetic profiles of the individual enantiomers following their separate administration to elucidate any stereoselective absorption, distribution, metabolism, or excretion.
-
Chiral Inversion Studies: Investigating whether diclofenac undergoes in vivo chiral inversion from the R- to the S-enantiomer.
-
Comparative In Vivo Efficacy Studies: Directly comparing the anti-inflammatory and analgesic potencies of this compound, R-Diclofenac, and the racemic mixture in validated animal models.
A comprehensive understanding of the stereospecific activity of this compound is crucial for optimizing its therapeutic use, potentially leading to the development of enantiopure formulations with an improved efficacy and safety profile.
References
- 1. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diclofenac - Wikipedia [en.wikipedia.org]
- 3. jptcp.com [jptcp.com]
- 4. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]
- 7. ajmc.com [ajmc.com]
- 8. droracle.ai [droracle.ai]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Ibuprofen - Wikipedia [en.wikipedia.org]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scialert.net [scialert.net]
- 20. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 22. researchgate.net [researchgate.net]
- 23. jcdr.net [jcdr.net]
S-Diclofenac's Binding Affinity to Cyclooxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of S-Diclofenac to its primary targets, the cyclooxygenase (COX) enzymes. Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of COX-1 and COX-2. Understanding the specifics of its interaction with these isoforms is critical for drug development and rational therapeutic design. While diclofenac is commercially available as a racemic mixture, the S-(+)-enantiomer is the pharmacologically active form.
Executive Summary
Diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] While not strictly a selective COX-2 inhibitor, it demonstrates a preferential affinity for COX-2 over COX-1 in many assay systems.[4][5] This preferential binding, coupled with its high potency, contributes to its efficacy as an anti-inflammatory and analgesic agent. The binding mechanism involves interaction with key amino acid residues within the active site of the cyclooxygenase enzymes.
Quantitative Analysis of Binding Affinity
The binding affinity of a compound to its target is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for diclofenac against COX-1 and COX-2 from various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (human, ovine, etc.) and the assay methodology.
| Compound | Enzyme | Enzyme Source | Assay System | IC50 | Selectivity Ratio (COX-1/COX-2) | Reference |
| Diclofenac | COX-1 | Human | CHO Cells | 4 nM | 3.08 | [1] |
| Diclofenac | COX-2 | Human | CHO Cells | 1.3 nM | [1] | |
| Diclofenac | COX-1 | Ovine | - | 5.1 µM | 6.07 | [1] |
| Diclofenac | COX-2 | Ovine | - | 0.84 µM | [1] | |
| Diclofenac Sodium | COX-1 | - | Intact Cells | 0.5 µg/ml | 1 | [3][4][6] |
| Diclofenac Sodium | COX-2 | - | Intact Cells | 0.5 µg/ml | [3][4][6] | |
| Diclofenac | COX-1 | Human Articular Chondrocytes | PGE2 Immunoassay | 0.611 µM | 0.97 | [2] |
| Diclofenac | COX-2 | Human Articular Chondrocytes | PGE2 Immunoassay | 0.63 µM | [2] | |
| Diclofenac | COX-1 | Human Peripheral Monocytes | - | 0.076 µM | 2.92 | [7] |
| Diclofenac | COX-2 | Human Peripheral Monocytes | - | 0.026 µM | [7] | |
| Diclofenac | COX-1 | Human Whole Blood | - | - | 3 | [8][9][10] |
| Diclofenac | COX-2 | Human Whole Blood | - | - | [8][9][10] |
Cyclooxygenase Signaling Pathway and Inhibition by this compound
The cyclooxygenase enzymes are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins and thromboxanes. This compound exerts its anti-inflammatory effect by binding to the active site of both COX-1 and COX-2, thereby preventing the synthesis of these inflammatory mediators.
Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of the binding affinity of this compound to COX enzymes is typically performed using in vitro enzyme inhibition assays. A common method is the fluorometric inhibitor screening assay.
Fluorometric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a fluorogenic substrate. The inhibition of this activity by a test compound is directly proportional to its binding to the enzyme.
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
NaOH
-
Human Recombinant COX-1 or COX-2 enzyme
-
This compound (or other test inhibitors)
-
Control Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound and control inhibitors at 10 times the desired final concentration.
-
-
Assay Setup:
-
To designated wells of the 96-well plate, add:
-
Enzyme Control (EC): 10 µl of COX Assay Buffer.
-
Inhibitor Control (IC): 10 µl of the appropriate control inhibitor.
-
Sample Screen (S): 10 µl of the diluted this compound solution.
-
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µl of the Reaction Mix to each well.
-
Add 10 µl of the reconstituted COX enzyme (COX-1 or COX-2) to each well.
-
Incubate the plate at 25°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µl of a freshly prepared Arachidonic Acid/NaOH solution to each well using a multi-channel pipette.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis and IC50 Calculation:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, Microsoft Excel with Solver add-in).
-
The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 value of a test compound against a COX enzyme.
Caption: Experimental workflow for determining the IC50 of this compound.
Logical Relationship of this compound Binding Preference
The binding preference of this compound for COX-2 over COX-1, although modest, is a key characteristic that influences its therapeutic profile. This relationship can be visualized as a logical flow leading to its primary pharmacological effects.
Caption: Logical flow of this compound's binding preference and its consequences.
Conclusion
This compound is a potent, largely non-selective inhibitor of both COX-1 and COX-2, with a tendency towards preferential inhibition of COX-2. This binding profile is responsible for its effective anti-inflammatory and analgesic properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's mechanism of action and its interaction with cyclooxygenase enzymes. Further research focusing on the enantiomer-specific binding kinetics will continue to refine our understanding of this important NSAID.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. droracle.ai [droracle.ai]
- 6. selleckchem.com [selleckchem.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
In Vitro Activity of S-Diclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. Diclofenac, like many other NSAIDs of the profen class, is a chiral molecule and exists as two enantiomers: S-Diclofenac and R-Diclofenac. It is widely accepted that the S-enantiomer is the pharmacologically active form responsible for the inhibition of COX enzymes, while the R-enantiomer is significantly less active. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its inhibitory effects on COX-1 and COX-2. Due to the prevalence of studies on the racemic mixture, data for diclofenac (racemic) is presented with the understanding that the S-enantiomer is the primary contributor to the observed activity.
Core Mechanism of Action: COX Inhibition
The primary mechanism of action for diclofenac is the inhibition of both COX-1 and COX-2 isoenzymes.[1] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1] The inhibition of COX-2 is therefore largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of the common side effects, particularly gastrointestinal issues.
The S-enantiomer of diclofenac binds to the active site of the COX enzymes, preventing arachidonic acid from accessing the catalytic domain. This blockade of the active site inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain.
Quantitative Analysis of COX Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro inhibitory activity of racemic diclofenac against COX-1 and COX-2 from various studies. It is important to reiterate that the S-enantiomer is considered to be the active component responsible for this inhibition.
| Study System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Human Peripheral Monocytes | 0.076 | 0.026 | 2.9 | [2] |
| Human Articular Chondrocytes | 0.611 | 0.63 | 0.97 | [3] |
| In Vitro COX Inhibition Assays | 0.0206 | 0.103 | 0.2 | [4] |
| Intact Cells | ~1.7 (0.5 µg/ml) | ~1.7 (0.5 µg/ml) | 1.0 | [5] |
Note: The COX-1/COX-2 ratio provides an indication of the drug's selectivity. A ratio less than 1 suggests greater selectivity for COX-1, a ratio greater than 1 suggests greater selectivity for COX-2, and a ratio around 1 indicates non-selective inhibition.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the in vitro activity of COX inhibitors.
Human Peripheral Monocyte Assay for COX-1 and COX-2 Activity
This method utilizes human peripheral monocytes as a source of COX-1 and COX-2 enzymes.[2]
1. Isolation of Monocytes:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers by density gradient centrifugation.
-
Monocytes are then separated from the PBMC fraction.
2. COX-1 and COX-2 Expression:
-
For COX-1 activity, monocytes are used without further stimulation as they constitutively express COX-1.
-
For COX-2 activity, monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. Western blotting is used to confirm the exclusive expression of COX-1 in unstimulated cells and the induction of COX-2 in LPS-stimulated cells.
3. Inhibition Assay:
-
Unstimulated (for COX-1) or LPS-stimulated (for COX-2) monocytes are incubated with various concentrations of the test compound (e.g., diclofenac).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period.
4. Measurement of Prostaglandin Production:
-
The amount of prostaglandin E2 (PGE2) produced, a marker for COX activity, is measured in the cell supernatant using an enzyme immunoassay (EIA).
5. Data Analysis:
-
The percentage of inhibition of PGE2 production at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Articular Chondrocyte Assay
This assay uses human articular chondrocytes to evaluate the effects of NSAIDs on COX activity in a cell type relevant to osteoarthritis.[3]
1. Cell Culture:
-
Human articular chondrocytes are isolated from cartilage obtained from patients undergoing joint replacement surgery.
-
The cells are cultured in appropriate media.
2. Assay for COX-1 and COX-2 Activity:
-
To assess COX-1 activity, unstimulated chondrocytes are used.
-
To assess COX-2 activity, chondrocytes are stimulated with interleukin-1β (IL-1β) to induce COX-2 expression.
3. Inhibition Assay:
-
Chondrocytes (either unstimulated or IL-1β stimulated) are incubated with different concentrations of the NSAID or a vehicle control.
-
The production of PGE2 is measured in the culture supernatant by enzyme immunoassay.
4. Data Analysis:
-
IC50 values are calculated from the dose-response curves of PGE2 inhibition.[3]
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent inhibitor of both COX-1 and COX-2 enzymes. While specific quantitative data for the S-enantiomer is not as readily available as for the racemic mixture, the established principles of stereoselectivity in the profen class of NSAIDs indicate that the S-form is the primary driver of the observed anti-inflammatory and analgesic effects. The provided data on racemic diclofenac, in conjunction with the detailed experimental protocols, offers a robust foundation for researchers and drug development professionals working on the characterization and development of anti-inflammatory therapeutics. Future studies focusing specifically on the enantiomers of diclofenac would be valuable to further refine our understanding of their individual contributions to the overall pharmacological profile.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
S-Diclofenac: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
Introduction: Diclofenac is a potent and widely prescribed non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class. It is renowned for its analgesic, anti-inflammatory, and antipyretic properties, making it a cornerstone in the management of various acute and chronic pain and inflammatory conditions. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and multifaceted mechanism of action of Diclofenac. It also details key experimental protocols for its synthesis, characterization, and biological evaluation, tailored for researchers, scientists, and professionals in drug development.
It is important to note that while the prompt specifies "S-Diclofenac," the parent Diclofenac molecule (2-[2-(2,6-dichloroanilino)phenyl]acetic acid) is achiral and therefore does not have S- and R-enantiomers. The "S" may be a reference to its common sodium salt form or a specific, less common sulfur-containing derivative. This guide will focus on the extensively studied parent compound, Diclofenac, which is the subject of the vast majority of scientific literature.
Molecular Structure and Physicochemical Properties
Diclofenac is a monocarboxylic acid comprised of a phenylacetic acid structure with a (2,6-dichlorophenyl)amino group at the 2-position.[1] The two chlorine atoms in the ortho positions of the phenyl ring force the ring into a state of maximal torsion, a feature believed to be linked to its high potency.[1]
Chemical Structure
-
IUPAC Name: 2-[2-(2,6-dichloroanilino)phenyl]acetic acid[1]
-
Canonical SMILES: C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Physicochemical Data
The key physicochemical properties of Diclofenac are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 296.15 g/mol | [1][3][4] |
| Physical Description | White or slightly yellowish crystalline powder | |
| Melting Point | 156-158 °C | |
| pKa | 4.0 - 4.2 | [5] |
| Water Solubility | Poorly soluble (10.5 mg/mL) | [6] |
| LogP (Octanol/Water) | 4.4 | [1] |
| CAS Number | 15307-86-5 | [1] |
Mechanism of Action
Diclofenac exerts its therapeutic effects through a primary mechanism involving the inhibition of cyclooxygenase (COX) enzymes, supplemented by several other molecular actions.
Primary Mechanism: COX Inhibition
The principal mechanism of action for Diclofenac is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7][][9] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7][10] By blocking this enzymatic step, Diclofenac effectively reduces the synthesis of pro-inflammatory prostaglandins like PGE₂ and PGI₂, leading to its anti-inflammatory, analgesic, and antipyretic effects.[10][11][12] While it inhibits both isoforms, some evidence suggests it is partially selective for COX-2.[10][13]
Caption: Diclofenac's primary mechanism of action via COX-1/2 inhibition.
Other Mechanisms of Action
Beyond COX inhibition, Diclofenac's efficacy is attributed to several other molecular targets that contribute to its potent analgesic and anti-inflammatory profile:
-
Inhibition of Lipoxygenase Pathways: Some evidence suggests Diclofenac can inhibit lipoxygenase enzymes, thereby reducing the formation of pro-inflammatory leukotrienes.[10][13]
-
Modulation of Ion Channels: Diclofenac has been shown to block voltage-dependent sodium channels and acid-sensing ion channels (ASICs), which can reduce neuronal excitability and pain signaling.[10][13][14]
-
Activation of Potassium Channels: It can act as a positive allosteric modulator of KCNQ and BK potassium channels, leading to hyperpolarization of the cell membrane and reduced neuronal firing.[13][14]
-
Inhibition of Phospholipase A2: Diclofenac may also inhibit phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane.[13][15]
Experimental Protocols
This section details common methodologies for the synthesis, purification, and biological evaluation of Diclofenac.
Synthesis of Diclofenac
A common and efficient method for synthesizing Diclofenac is via a multi-step continuous flow process.[16] This approach offers high efficiency, atom economy, and shorter reaction times compared to traditional batch synthesis.[5][16]
Protocol: Six-Step Continuous Flow Synthesis [16][17]
-
Amidation: Aniline and chloroacetic acid undergo amidation in the presence of a boric acid catalyst to yield 2-chloro-N-phenylacetamide.[17]
-
Condensation (Etherification): The resulting 2-chloro-N-phenylacetamide is condensed with 2,6-dichlorophenol using potassium carbonate and a phase transfer catalyst to form 2-(2,6-dichlorophenoxy)-N-phenylacetamide.[17]
-
Smiles Rearrangement: The intermediate undergoes a Smiles rearrangement in the presence of a base to yield N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide.[17]
-
Chlorination: The hydroxyl group is replaced with chlorine using a chlorinating agent like thionyl chloride to produce N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide.[17]
-
Friedel-Crafts Cyclization: An intramolecular Friedel-Crafts reaction is induced using a Lewis acid catalyst, leading to the formation of 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one.[17]
-
Hydrolysis: The final step involves hydrolysis of the cyclic intermediate in the presence of a strong base (e.g., NaOH) to open the ring and form Diclofenac sodium, which can then be acidified to yield Diclofenac free acid.[17]
Purity and Characterization Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Diclofenac and quantifying any related substances or degradation products.[18][19]
Protocol: Reversed-Phase HPLC for Purity Analysis [20]
-
Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: Octadecylsilane (C18) chemically bonded silica column.
-
Mobile Phase A: Acetonitrile.[20]
-
Mobile Phase B: Ammonium acetate solution (e.g., 0.05 M).[20]
-
Gradient Elution: A typical gradient might run from approximately 30% A to 90% A over 20 minutes to resolve Diclofenac from its potential impurities.[20]
-
Detection: UV detection at 254 nm.[20]
-
Sample Preparation: Prepare a standard solution of Diclofenac and a test solution of the synthesized sample in a suitable solvent (e.g., 50% acetonitrile).
-
Analysis: Inject the solutions into the HPLC system. Purity is determined by comparing the peak area of Diclofenac to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times to those of known impurity standards.
In Vitro COX-2 Inhibition Assay
This assay is crucial for determining the inhibitory potency (IC₅₀ value) of Diclofenac against the COX-2 enzyme. A common method is the colorimetric COX inhibitor screening assay.[21]
Protocol: Colorimetric COX-2 Inhibition Assay [21][22]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a co-factor solution containing hematin, glutathione, and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the assay buffer.[22]
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare serial dilutions of Diclofenac (inhibitor) in a suitable solvent like DMSO.
-
-
Enzyme Activation: Activate the recombinant human COX-2 enzyme by incubating it with the co-factor solution on ice.[22]
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, the activated enzyme solution, and the various concentrations of Diclofenac (or vehicle control). Incubate for a defined period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[22]
-
Initiate Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.
-
Measure Peroxidase Activity: The assay measures the peroxidase activity of COX. The appearance of oxidized TMPD is monitored by measuring the change in absorbance at 590-620 nm over time using a plate reader.[21]
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Caption: Experimental workflow for an in vitro colorimetric COX-2 inhibition assay.
References
- 1. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Diclofenac | The Merck Index Online [merckindex.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. jptcp.com [jptcp.com]
- 9. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Diclofenac Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diclofenac - Wikipedia [en.wikipedia.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 17. patents.justia.com [patents.justia.com]
- 18. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
- 20. CN110687229A - A kind of analysis method of related substances in diclofenac sodium raw material and preparation thereof - Google Patents [patents.google.com]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 22. pubcompare.ai [pubcompare.ai]
A Preliminary Investigation into the Biological Effects of S-Diclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the biological effects of S-Diclofenac, a novel derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. This document synthesizes available preclinical data on its mechanism of action, pharmacokinetics, and pharmacodynamics, with a particular focus on its potential advantages over the parent compound. Detailed experimental protocols and visual representations of key biological pathways are provided to support further research and development in this area.
Introduction
Diclofenac is a potent NSAID with well-established analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins that mediate pain and inflammation.[2] However, its use is associated with significant gastrointestinal (GI) and cardiovascular risks, primarily linked to the inhibition of the homeostatic functions of COX-1.[3]
This compound represents a next-generation therapeutic approach, designed to mitigate the known adverse effects of diclofenac. It is a novel molecule that incorporates a hydrogen sulfide (H₂S)-releasing moiety attached to the diclofenac structure.[4] H₂S is an endogenous gasotransmitter known to have cytoprotective effects in the GI tract and play a role in cardiovascular homeostasis. The hypothesis is that by releasing H₂S in vivo, this compound can exert the anti-inflammatory effects of its parent compound while simultaneously protecting the gastric mucosa and potentially offering a better overall safety profile.[4] This guide explores the foundational science behind this hypothesis.
Pharmacodynamics and Mechanism of Action
The pharmacological activity of this compound is multifaceted, combining the established COX-inhibiting properties of diclofenac with the novel biological effects of H₂S.
2.1 Primary Mechanism: Cyclooxygenase (COX) Inhibition
Like its parent compound, this compound is expected to inhibit both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins (e.g., PGE₂) and thromboxanes.[5][6] This action is the cornerstone of its anti-inflammatory and analgesic effects.[]
Figure 1. Primary mechanism of this compound via COX-1 and COX-2 inhibition.
2.2 Novel Mechanism: Hydrogen Sulfide (H₂S) Release
The defining feature of this compound is its H₂S-releasing dithiol-thione moiety.[4] In vivo, esterases in plasma and liver homogenates are thought to cleave this moiety, leading to a time-dependent release of H₂S.[4] This localized release of H₂S is proposed to confer several biological advantages.
Table 1: Putative Effects of H₂S Release from this compound
| Biological Effect | Proposed Mechanism | Reference |
|---|---|---|
| Gastroprotection | Increases gastric mucosal blood flow; stimulates bicarbonate and mucus secretion; antioxidant effects. | [4] |
| Anti-inflammatory | Downregulates pro-inflammatory cytokines (IL-1β, TNF-α); upregulates anti-inflammatory cytokine (IL-10); reduces NF-κB and AP-1/c-fos DNA-binding activity. | [4] |
| Cardiovascular | H₂S is a known vasodilator and modulator of blood pressure. |[4] |
Figure 2. Proposed bioactivation pathway of this compound and H₂S release.
2.3 Other Potential Mechanisms
Beyond COX inhibition, diclofenac itself has been suggested to modulate other pathways, which may also be relevant for this compound. These include:
-
Inhibition of the lipoxygenase pathway , reducing the formation of pro-inflammatory leukotrienes.[8][9]
-
Activation of the nitric oxide-cGMP antinociceptive pathway .[1][10]
-
Modulation of PI3K/Akt/MAPK signaling pathways .[11]
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, the profile of the parent drug, diclofenac, provides a baseline for expected behavior. Diclofenac is typically well-absorbed after oral administration, but subject to significant first-pass metabolism, resulting in about 50-60% systemic availability.[5][12] It is highly bound (>99%) to plasma proteins, primarily albumin.[5][8]
Table 2: Summary of Diclofenac Pharmacokinetic Parameters
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Bioavailability | ~50% (Oral) | Due to first-pass metabolism. | [5][13] |
| Protein Binding | >99% | Primarily to albumin. | [5][8] |
| Volume of Distribution (V/F) | 1.4 L/kg | Apparent volume of distribution. | [5] |
| Metabolism | Hepatic (CYP2C9, UGT2B7) | Primarily hydroxylation and glucuronidation. | [8][14] |
| Terminal Half-life (t½) | ~1.2 - 2.0 hours | The drug is rapidly eliminated. | [5][8] |
| Excretion | ~65% Urine, ~35% Bile | Excreted as metabolites. |[8][15] |
For this compound, administration to rats (47.2 µmol/kg, i.p.) resulted in a significant increase in plasma H₂S concentration at 45 minutes and 6 hours post-administration, confirming in vivo release.[4]
Preclinical Biological Effects
4.1 Anti-inflammatory Effects
In a lipopolysaccharide (LPS)-induced inflammation model in rats, this compound demonstrated potent anti-inflammatory effects.[4]
Table 3: Anti-inflammatory Effects of this compound vs. Diclofenac
| Parameter | Model | This compound Effect | Comparison to Diclofenac | Reference |
|---|---|---|---|---|
| Myeloperoxidase (MPO) Activity | LPS-induced inflammation in rat lung and liver | Significantly reduced | Not directly compared in the study | [4] |
| Plasma IL-1β / TNF-α | LPS-induced inflammation in rats | Reduced | Effect mimicked by Diclofenac + H₂S donor | [4] |
| Plasma IL-10 | LPS-induced inflammation in rats | Elevated | Effect mimicked by Diclofenac + H₂S donor | [4] |
| Paw Edema | Carrageenan-induced paw edema in rats | Reduced paw volume | Comparable to Diclofenac |[16] |
4.2 Analgesic Effects
The analgesic activity of diclofenac is well-documented in various animal models, such as the hot plate and formalin tests, which evaluate supraspinal and spinal antinociceptive effects, respectively.[17][18] this compound, by inhibiting prostaglandin synthesis, is expected to exhibit a similar or potentially enhanced analgesic profile.
4.3 Safety Profile: Gastrointestinal Effects
A key rationale for developing this compound is the reduction of GI toxicity. Preclinical data shows that this compound causes significantly less gastric toxicity than diclofenac.[4] This is attributed to the protective effects of the released H₂S on the gastric mucosa.
Key Experimental Protocols
5.1 Carrageenan-Induced Paw Edema in Rats
This is a standard preclinical model for evaluating the anti-inflammatory activity of novel compounds.
-
Objective: To assess the ability of a test compound to reduce acute, localized inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Methodology:
-
Acclimatization: Animals are housed under standard conditions for at least one week prior to the experiment.[16]
-
Grouping: Animals are randomly divided into groups (n=5-7 per group): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Diclofenac 20 mg/kg), and Test Groups (this compound at various doses).[16]
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Dosing: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the inflammatory insult.
-
Inflammation Induction: A 0.1 mL injection of 1% carrageenan suspension is administered into the sub-plantar region of the right hind paw.[16]
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Statistical analysis is performed using ANOVA followed by a post-hoc test.
-
Figure 3. Experimental workflow for the Carrageenan-Induced Paw Edema model.
5.2 Assessment of Gastric Toxicity
-
Objective: To evaluate and compare the gastrointestinal damage caused by a test compound relative to a control.
-
Animals: Male Wistar rats, fasted for 18-24 hours with free access to water.
-
Methodology:
-
Dosing: Animals are administered high doses of the test compound (this compound) or positive control (Diclofenac) orally.
-
Observation: Animals are observed for a set period (e.g., 4-6 hours).
-
Euthanasia & Dissection: Animals are euthanized, and their stomachs are removed.
-
Scoring: Stomachs are opened along the greater curvature, rinsed with saline, and examined for lesions (hemorrhages, ulcers). The severity of damage is scored based on the number and size of lesions (a "lesion index" or "ulcer index").
-
Data Analysis: The lesion scores between groups are compared using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Conclusion and Future Directions
The preliminary evidence suggests that this compound is a promising compound that retains the anti-inflammatory efficacy of diclofenac while exhibiting a significantly improved gastrointestinal safety profile in preclinical models.[4] The novel mechanism of H₂S release appears to be a viable strategy for mitigating the GI toxicity associated with traditional NSAIDs.
Further research is required to fully elucidate the biological effects of this compound. Key areas for future investigation include:
-
Comprehensive Pharmacokinetics: Detailed PK studies in multiple species to determine the absorption, distribution, metabolism, and excretion profile of this compound and its metabolites.
-
Dose-Response Studies: Establishing clear dose-response relationships for both efficacy and toxicity.
-
Cardiovascular Safety: Thoroughly evaluating the cardiovascular effects, as this is a known concern for COX-2 selective inhibitors and diclofenac itself.[19]
-
Chronic Dosing Studies: Assessing the safety and efficacy of this compound under chronic administration to better model its use in conditions like osteoarthritis and rheumatoid arthritis.
-
Mechanism Elucidation: Further investigation into the downstream signaling pathways modulated by the H₂S released from this compound.
References
- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. Side effects of diclofenac - NHS [nhs.uk]
- 4. Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diclofenac: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. Diclofenac Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diclofenac - Wikipedia [en.wikipedia.org]
- 9. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The pharmacokinetics of diclofenac sodium following intravenous and oral administration | Semantic Scholar [semanticscholar.org]
- 14. biomedres.us [biomedres.us]
- 15. youtube.com [youtube.com]
- 16. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aub.edu.lb [aub.edu.lb]
- 18. ajper.com [ajper.com]
- 19. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Chiral HPLC Method for the Quantitative Analysis of S-Diclofenac
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and specific analytical method for the separation and quantification of the S-enantiomer of Diclofenac from its racemic mixture using chiral High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. The developed method was validated in accordance with the International Conference on Harmonisation (ICH) guidelines, demonstrating high levels of linearity, precision, accuracy, and robustness. This application note provides a comprehensive protocol for researchers engaged in the quality control and enantioselective analysis of Diclofenac.
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) that exists as a pair of enantiomers, (S)-(+)-Diclofenac and (R)-(-)-Diclofenac. The pharmacological activity of these enantiomers can differ significantly, making the quantification of the individual enantiomers critical for pharmaceutical development and quality control. Chiral HPLC is the most common technique for separating enantiomers, often utilizing a chiral stationary phase (CSP) to form transient diastereomeric complexes, which allows for their differential retention and separation.[1][2] This note describes a normal-phase HPLC method developed for the specific quantification of S-Diclofenac.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
Racemic Diclofenac (≥99% purity)
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Methanol (HPLC Grade) for sample preparation
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
Sonicator.
Chromatographic Conditions
The optimized chromatographic conditions for the enantioselective analysis of this compound are summarized in the table below.
| Parameter | Condition |
| Column | Chiral Cellulose-based CSP (e.g., Lux® Cellulose-1 or Chiralcel® OD-H) |
| 250 mm x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 284 nm |
| Run Time | Approximately 15 minutes |
| Table 1: Optimized HPLC Chromatographic Conditions. |
Preparation of Standard Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
-
Racemic Diclofenac Stock Solution (1000 µg/mL): Accurately weigh 25 mg of racemic Diclofenac into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Sample Working Solution (50 µg/mL): Dilute the racemic stock solution with the mobile phase to obtain a final theoretical concentration of 25 µg/mL for each enantiomer. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocols & Results
The developed method was validated as per ICH Q2(R1) guidelines.
System Suitability
System suitability was assessed by injecting the this compound standard solution (50 µg/mL) six times. The acceptance criteria were a relative standard deviation (RSD) of ≤2.0% for peak area and retention time, a theoretical plate count of >2000, and a tailing factor of ≤2.0.
| Parameter | Result | Acceptance Criteria |
| RSD of Peak Area (%) | 0.85 | ≤ 2.0% |
| RSD of Retention Time (%) | 0.31 | ≤ 2.0% |
| Theoretical Plates | 6850 | > 2000 |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Resolution (Rs) | > 2.0 | ≥ 1.5 |
| Table 2: System Suitability Test Results. |
Specificity
The specificity of the method was evaluated by injecting the diluent (mobile phase), a placebo solution, and a solution containing racemic Diclofenac. The chromatograms demonstrated no interference from the diluent or potential excipients at the retention time of the this compound peak. The method successfully resolved the S- and R-enantiomers with a resolution factor (Rs) greater than 2.0.
Linearity
Linearity was evaluated across a concentration range of 1-100 µg/mL for this compound. The calibration curve was generated by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9997 |
| Table 3: Linearity Data for this compound. |
Precision
Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing six replicate preparations of the sample solution (50 µg/mL).
| Precision Type | % RSD of Peak Area |
| Repeatability (Intra-day) | 0.98% |
| Intermediate (Inter-day) | 1.35% |
| Table 4: Method Precision Results. The low RSD values indicate a high degree of precision.[3] |
Accuracy (Recovery)
Accuracy was assessed by spiking a placebo mixture with the this compound standard at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.4 | 100.8% |
| 120% | 60.0 | 59.5 | 99.2% |
| Table 5: Accuracy Results from Recovery Studies. The results are within the acceptable range, confirming the method's accuracy.[4] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[5][6]
| Parameter | Result (µg/mL) |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Table 6: LOD and LOQ for this compound. |
Visualization of Experimental Workflow
The logical flow of the method development and validation process is illustrated below.
References
- 1. eijppr.com [eijppr.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. kjar.spu.edu.iq [kjar.spu.edu.iq]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
Chiral Separation of Diclofenac Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), possesses a chiral center, existing as two enantiomers: (S)-(+)-diclofenac and (R)-(-)-diclofenac. Although commercially available as a racemic mixture, the enantiomers of diclofenac may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical research, development, and quality control. This document provides a detailed application note and protocol for the chiral separation of diclofenac enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP).
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their broad enantioselectivity.[1] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.[2][3]
Recommended Method
Based on the successful chiral separation of structurally similar NSAIDs, a method utilizing a polysaccharide-based CSP, specifically an amylose-based column like Chiralpak AD-H, is recommended as a starting point for the effective separation of diclofenac enantiomers.[2][4] Normal-phase chromatography with a mobile phase consisting of a non-polar organic solvent, an alcohol modifier, and an acidic additive to improve peak shape and resolution is the preferred approach.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Stationary Phase: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm particle size) or a similar amylose-based CSP.
-
Chemicals and Reagents:
-
Diclofenac racemic standard
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
-
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a volumetric ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution: Prepare a stock solution of racemic diclofenac in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.
-
Sample Solution: For the analysis of diclofenac in a pharmaceutical formulation, weigh and finely powder a representative sample. Extract a quantity of powder equivalent to 10 mg of diclofenac with methanol, sonicate for 15 minutes, and dilute to a final volume of 100 mL with methanol. Filter the solution through a 0.45 µm syringe filter and then dilute to a final concentration of 100 µg/mL with the mobile phase.[5]
HPLC Conditions
The following HPLC conditions are recommended for the chiral separation of diclofenac enantiomers:
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the expected chromatographic parameters for the chiral separation of NSAIDs on polysaccharide-based CSPs. While specific data for diclofenac is not available in the cited literature, the data for structurally similar compounds like ibuprofen, ketoprofen, and flurbiprofen provide a strong indication of the expected performance.[2][4]
Table 1: Chromatographic Data for Chiral Separation of NSAIDs on Polysaccharide-Based CSPs [2]
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (t R1 ) (min) | Retention Time (t R2 ) (min) | Separation Factor (α) | Resolution (R s ) |
| Ibuprofen | Chiralpak AD | Hexane/IPA/TFA (90:10:0.1) | 8.2 | 9.5 | 1.18 | 2.1 |
| Ketoprofen | Chiralpak AD | Hexane/IPA/TFA (90:10:0.1) | 10.1 | 11.8 | 1.19 | 2.3 |
| Flurbiprofen | Chiralpak IA | Hexane/IPA/TFA (95:5:0.1) | 7.5 | 8.9 | 1.21 | 2.5 |
Note: The above data is for illustrative purposes based on the separation of other NSAIDs and should be used as a starting point for method development for diclofenac.
Mandatory Visualizations
Caption: Experimental workflow for the chiral HPLC separation of diclofenac enantiomers.
Caption: Key factors influencing the chiral separation of diclofenac enantiomers by HPLC.
Conclusion
The described HPLC method provides a robust starting point for the successful chiral separation of diclofenac enantiomers. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, in combination with an optimized mobile phase, is expected to yield excellent resolution and peak shapes. This application note and protocol are intended to guide researchers, scientists, and drug development professionals in establishing a reliable method for the enantioselective analysis of diclofenac, which is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. Further method development and validation are recommended to meet specific analytical requirements.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Diclofenac Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of S-Diclofenac and its parent compound, Diclofenac, in common animal models of inflammation and pain. The information is compiled from various scientific studies to assist in the design and execution of preclinical research.
Introduction
This compound (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid 4-(3H-1,2-dithiole-3-thione-5-yl)-phenyl ester) is a novel derivative of Diclofenac.[1] In vivo, it undergoes enzymatic cleavage to release Diclofenac and hydrogen sulfide (H₂S).[1] This dual action is believed to contribute to an enhanced anti-inflammatory effect compared to Diclofenac alone.[1] Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[2][3][4]
These protocols are designed for evaluating the anti-inflammatory and analgesic properties of this compound in rodent models.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of Diclofenac and this compound in various animal models.
Table 1: Effective Doses of this compound and Diclofenac in a Rat Inflammation Model
| Compound | Animal Model | Endpoint | Effective Dose (ED₃₀/ED₅₀) | Route of Administration | Reference |
| This compound | Carrageenan-induced paw edema (Rat) | Inhibition of paw swelling | ED₃₀: 14.2 ± 0.6 µmol/kg | Not Specified | [1] |
| Diclofenac | Carrageenan-induced paw edema (Rat) | Inhibition of paw swelling | ED₃₀: 39.3 ± 1.4 µmol/kg | Not Specified | [1] |
| This compound | Carrageenan-induced paw edema (Rat) | Reduction of myeloperoxidase activity | ED₅₀: 12.0 ± 2.1 µmol/kg | Not Specified | [1] |
| Diclofenac | Carrageenan-induced paw edema (Rat) | Reduction of myeloperoxidase activity | ED₅₀: 21.9 ± 2.0 µmol/kg | Not Specified | [1] |
Table 2: Effective Doses of Diclofenac in Various Pain and Inflammation Models
| Animal Model | Species | Endpoint | Effective Dose | Route of Administration | Reference |
| Carrageenan-induced paw edema | Rat | Anti-inflammatory | 3, 10, 30, 100 mg/kg | Oral (p.o.) | [5] |
| Carrageenan-induced paw edema | Rat | Anti-inflammatory | 5, 20 mg/kg | Oral (p.o.) | [6][7] |
| Carrageenan-induced paw edema | Rat | Anti-inflammatory | 6 mg/kg | Not Specified | [8] |
| Formalin test | Rat | Analgesia | 10 mg/kg | Intraperitoneal (i.p.) | [2][3] |
| Formalin test | Rat | Analgesia | 20 mg/kg | Oral (p.o.) | [9] |
| Acetic acid-induced writhing | Mouse | Analgesia | ED₅₀: 1 mg/kg | Subcutaneous (s.c.) | [10] |
| Hot plate test | Rat | Analgesia | 10 mg/kg | Intraperitoneal (i.p.) | [2][3] |
Table 3: Pharmacokinetic Parameters of Diclofenac in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (2 mg/kg) | Reference |
| t½ (h) | 1.22 ± 0.11 | 1.12 ± 0.18 | [11][12] |
| Cmax (ng/ml) | - | 1272 ± 112 | [11][12][13] |
| tmax (h) | - | 0.19 ± 0.04 | [11][12][13] |
| AUC₀-∞ (h*ng/ml) | 3356 ± 238 | 2501 ± 303 | [11][12] |
| Clearance (CL) (l/h) | 0.60 ± 0.04 | 0.81 ± 0.10 | [11][12] |
| Volume of distribution (Vz) (l) | 1.05 ± 0.10 | 1.29 ± 0.12 | [11][12][13] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
This compound or Diclofenac sodium
-
Vehicle (e.g., 1% Carboxymethyl cellulose (CMC) in normal saline)[8][14]
-
Plethysmometer or digital calipers
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (20-25°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.[2]
-
Fasting: Fast the animals overnight before the experiment, with water available ad libitum.
-
Grouping: Divide the animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., a known anti-inflammatory drug), and this compound/Diclofenac treatment groups at various doses.[6][8]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound, Diclofenac, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[2][5][6]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.[5][6]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[6]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Formalin-Induced Nociception in Rats
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.[15]
Materials:
-
This compound or Diclofenac sodium
-
Vehicle (e.g., normal saline)[2]
-
Male Sprague-Dawley or Wistar rats (250-300g)[2]
-
Observation chamber
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Drug Administration: Administer this compound, Diclofenac, or vehicle (e.g., i.p. or p.o.) 30-60 minutes before the formalin injection.[2][9]
-
Induction of Nociception: Inject 50 µL of formalin solution subcutaneously into the dorsal surface of the right hind paw.[2][9]
-
Observation: Immediately place the rat in an observation chamber. Record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the vehicle control group for both phases. NSAIDs like Diclofenac are typically more effective in the late phase.[16][17]
Visualizations
Signaling Pathway of this compound
References
- 1. Effect of this compound, a novel hydrogen sulfide releasing derivative, on carrageenan-induced hindpaw oedema formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aub.edu.lb [aub.edu.lb]
- 3. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advacarepharma.com [advacarepharma.com]
- 5. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Analgesic Effect of Diclofenac Sodium-Eudragit® RS100 Solid Dispersion and Nanoparticles Using Formalin Test in the Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pharmacokinetic study of diclofenac sodium in rats. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the antinociceptive effect of celecoxib, diclofenac and resveratrol in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Diclofenac in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-Diclofenac in targeted drug delivery systems. The information presented is intended to guide researchers in the formulation, characterization, and evaluation of this compound-loaded nanoparticles for various therapeutic applications, including anti-inflammatory and anticancer therapies.
Introduction
This compound, a potent nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[1] While effective, systemic administration of Diclofenac can be associated with adverse effects.[2] Encapsulating this compound into targeted drug delivery systems, such as polymeric nanoparticles, offers a promising strategy to enhance its therapeutic efficacy, improve bioavailability, and minimize side effects by delivering the drug specifically to the site of action.[3][4] This document outlines key formulation strategies, experimental protocols, and the underlying signaling pathways involved in the targeted delivery of this compound.
Data Presentation: Formulation and Characterization of this compound Nanoparticles
The following tables summarize quantitative data from various studies on the formulation and characterization of Diclofenac-loaded nanoparticles. These tables provide a comparative overview of different nanoparticle systems, their physicochemical properties, and drug release characteristics.
Table 1: Physicochemical Properties of Diclofenac-Loaded PLGA Nanoparticles
| Formulation Code | Polymer | Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| NP-1 | PLGA | PVA | 114.7 | 0.123 | -15.8 | 77.8 | [5] |
| NP-2 | PLGA | PVA | 120.3 | 0.158 | -14.2 | 55.2 | [5] |
| NP-3 | PLGA | PVA | 124.8 | 0.189 | -13.1 | 41.4 | [5] |
| DMAB-NP | PLGA | DMAB | 108.0 ± 5.8 | N/A | -11.14 ± 0.5 | 77.3 ± 3.5 | [6] |
| PVA-NP | PLGA | PVA | 92.4 ± 7.6 | N/A | -8.45 ± 0.3 | 80.2 ± 1.2 | [6] |
| F1 | PLGA | PVA | ~150 | < 0.2 | Negative | > 88 | [7] |
| F2 | PLGA | PVA | ~280 | < 0.2 | ~ -25 | > 88 | [7] |
Table 2: Physicochemical Properties of Diclofenac-Loaded Ethylcellulose Nanoparticles
| Formulation Code | DC/EC Mass Ratio (%) | PVA Concentration (%) | Homogenization Speed (rpm) | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Optimized NP | 73.66 | 0.56 | 9220.84 | 226.83 | 0.271 | 49.09 | [1] |
Table 3: In Vitro Drug Release of Diclofenac from Nanoparticles
| Nanoparticle System | Time (hours) | Cumulative Release (%) | Release Kinetics Model | Reference |
| PLGA NP-1 | 24 | 88.48 ± 2.69 | Fickian and non-Fickian combined | [5] |
| PLGA NP-2 | 24 | 94.88 ± 2.55 | Fickian and non-Fickian combined | [5] |
| PLGA NP-3 | 24 | 98.32 ± 1.44 | Fickian and non-Fickian combined | [5] |
| Ethylcellulose NP | 24 | 53.98 | Korsmeyer-Peppas | [1] |
| PLGA-NPs with 0.1% DMAB | 1 | ~25 | Burst release | [6] |
| PLGA-NPs with 0.1% PVA | 1 | ~15 | Sustained release | [6] |
| DCF NPs | 24 | 40 | Prolonged release | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound targeted drug delivery systems.
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Diffusion-Evaporation[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (or Diclofenac Sodium)
-
Ethyl acetate
-
Polyvinyl alcohol (PVA) or Dimethyldidodecylammonium bromide (DMAB)
-
HPLC grade water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 45 mg of this compound in 3 mL of ethyl acetate. Stir the solution at 750 rpm for 30 minutes until both components are fully dissolved.
-
Aqueous Phase Preparation: Prepare a 0.1% to 1% (w/v) solution of PVA or DMAB in 6 mL of HPLC grade water. Heat the solution to 140°C and stir at 750 rpm until the stabilizer is completely dissolved.
-
Emulsification: Add the organic phase drop-wise to the aqueous phase under continuous stirring.
-
Sonication: Sonicate the resulting emulsion to reduce the droplet size.
-
Solvent Evaporation: Stir the nanoemulsion moderately for 4 hours to ensure the complete evaporation of the organic solvent (ethyl acetate).
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a specific speed (e.g., 12,000 rpm) to pellet the nanoparticles.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again to remove any unencapsulated drug and excess stabilizer. Repeat this step twice.
-
Lyophilization: Freeze-dry the final nanoparticle pellet for long-term storage.
Protocol 2: Preparation of this compound Loaded Ethylcellulose Nanoparticles by W/O/W Emulsion Solvent Evaporation[1]
Materials:
-
This compound (or Diclofenac Sodium)
-
Ethylcellulose (EC)
-
Ethyl acetate
-
Polyvinyl alcohol (PVA)
-
Purified water
Procedure:
-
Internal Aqueous Phase (W1): Prepare an aqueous solution of this compound.
-
Organic Phase (O): Dissolve a specific amount of ethylcellulose in ethyl acetate.
-
Primary Emulsion (W/O): Emulsify 1 mL of the internal aqueous phase into 5 mL of the organic phase with vigorous magnetic stirring.
-
Secondary Emulsion (W/O/W): Dilute the primary emulsion in 10 mL of an aqueous PVA solution while stirring with a homogenizer to create the W/O/W emulsion.
-
Solvent Evaporation: Continue stirring the secondary emulsion at room temperature under magnetic stirring to allow for the evaporation of the ethyl acetate.
-
Nanoparticle Collection and Washing: Separate the nanoparticles by centrifugation at 20,000 rpm for 20 minutes. The supernatant can be used to determine the amount of non-encapsulated drug.
Protocol 3: Determination of Encapsulation Efficiency[1][5]
Procedure:
-
Accurately weigh a specific amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., ethyl acetate) to release the encapsulated drug.
-
Filter the solution through a 0.45 µm membrane filter.
-
Analyze the filtrate using a UV-Visible spectrophotometer at the maximum absorbance wavelength of this compound (approximately 276 nm).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Protocol 4: In Vitro Drug Release Study[6][8]
Procedure:
-
Disperse a known amount of this compound loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag (with a specific molecular weight cut-off) or directly into a container.
-
Incubate the setup at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Visible spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for developing targeted nanoparticle systems.
Signaling Pathway of Diclofenac in Inflammation and Cancer
Caption: this compound inhibits COX enzymes and modulates key cancer signaling pathways.
This diagram illustrates that this compound not only inhibits COX-1 and COX-2 to reduce inflammation but also exhibits anticancer effects by downregulating the c-Myc oncogene, which in turn reduces glucose transporter 1 (GLUT1) expression and inhibits glycolysis in tumor cells.[9][10] Furthermore, Diclofenac has been shown to modulate the MAPK and mTOR pathways, which are critical in regulating cell proliferation and apoptosis.[11]
Experimental Workflow for this compound Nanoparticle Development
Caption: A stepwise workflow for the development and evaluation of this compound nanoparticles.
This workflow outlines the critical steps in the development of a targeted drug delivery system for this compound. It begins with the formulation of nanoparticles, followed by a comprehensive physicochemical characterization to determine properties such as particle size, zeta potential, morphology, and encapsulation efficiency. Subsequent in vitro drug release studies are crucial to understand the release kinetics. Finally, in vitro and in vivo studies are performed to assess the cytotoxicity, cellular uptake, therapeutic efficacy, and biodistribution of the formulated nanoparticles.
Conclusion
The development of targeted drug delivery systems for this compound holds significant promise for improving its therapeutic index for both inflammatory conditions and cancer. The protocols and data presented in these application notes serve as a valuable resource for researchers in this field. By carefully selecting formulation parameters and conducting thorough characterization and evaluation, it is possible to design and optimize this compound nanoparticles with desired properties for specific therapeutic applications. Further research into novel targeting ligands and stimuli-responsive release mechanisms will continue to advance the clinical potential of these systems.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Characterization of Diclofenac Sodium Nanogel for Controlled Drug Release – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Localized and targeted delivery of NSAIDs for treatment of inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Design and Optimization of PLGA-Based Diclofenac Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diclofenac Loaded Biodegradable Nanoparticles as Antitumoral and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Isolation of S-Diclofenac from a Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation of the pharmacologically active S-(+)-enantiomer of Diclofenac from its racemic mixture. The techniques covered include enzymatic kinetic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC).
Introduction
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule and is commercially available as a racemic mixture of its two enantiomers, R-(-)-Diclofenac and S-(+)-Diclofenac. The therapeutic activity of Diclofenac is primarily attributed to the S-(+)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes. The R-(-)-enantiomer is significantly less active and may contribute to side effects. Therefore, the isolation of enantiomerically pure S-Diclofenac is of significant interest in drug development to enhance therapeutic efficacy and potentially reduce adverse effects.
This document outlines three common and effective techniques for the chiral resolution of racemic Diclofenac.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For acidic drugs like Diclofenac, lipases are commonly used to catalyze the enantioselective esterification of the carboxylic acid group.
Principle
In the presence of a suitable lipase and an alcohol, one enantiomer of Diclofenac is preferentially converted to its corresponding ester, while the other enantiomer remains largely unreacted. The resulting mixture of the esterified enantiomer and the unreacted acidic enantiomer can then be separated based on their different chemical properties (e.g., solubility, chromatographic behavior).
Experimental Protocol: Lipase-Catalyzed Esterification of Racemic Diclofenac
Materials:
-
Racemic Diclofenac
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Alcohol (e.g., 1-butanol, 1-octanol)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Sodium bicarbonate solution (aqueous)
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic Diclofenac (1 equivalent) and the alcohol (1.5-2 equivalents) in the anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted acidic enantiomer (this compound) with an aqueous sodium bicarbonate solution.
-
The organic layer contains the esterified R-Diclofenac.
-
-
Isolation of this compound:
-
Acidify the aqueous layer containing the sodium salt of this compound with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the precipitated this compound with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield this compound.
-
-
Purification: If necessary, purify the obtained this compound by column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the isolated this compound using chiral HPLC.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica lipase B (CALB) | Analogous studies on NSAIDs |
| Solvent | Toluene | Analogous studies on NSAIDs |
| Alcohol | 1-Butanol | Analogous studies on NSAIDs |
| Temperature | 45°C | Analogous studies on NSAIDs |
| Reaction Time | 24-48 hours (monitor for ~50% conversion) | Analogous studies on NSAIDs |
| Expected Yield of this compound | < 50% (theoretical maximum) | Principle of Kinetic Resolution |
| Expected Enantiomeric Excess (ee) | > 95% | Analogous studies on NSAIDs |
Experimental Workflow
Diastereomeric Salt Formation
This classical resolution method involves reacting the racemic carboxylic acid (Diclofenac) with an enantiomerically pure chiral base. This reaction forms a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1][2][3]
Principle
(R,S)-Diclofenac + (S)-Chiral Base → [(R)-Diclofenac-(S)-Base] + [(S)-Diclofenac-(S)-Base]
The two products are diastereomers and will exhibit different solubilities in a given solvent system. One diastereomeric salt will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The resolved enantiomer of Diclofenac is then recovered by treating the isolated diastereomeric salt with a strong acid.
Experimental Protocol: Resolution via Fractional Crystallization
Materials:
-
Racemic Diclofenac
-
Enantiomerically pure chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine)
-
Solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures)
-
Hydrochloric acid (e.g., 2M HCl)
-
Sodium hydroxide solution (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Salt Formation: Dissolve racemic Diclofenac (1 equivalent) in a suitable solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine, 0.5-1.0 equivalents) in the same solvent.
-
Mixing and Crystallization: Slowly add the resolving agent solution to the Diclofenac solution. The mixture may become cloudy as the salts form. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in one diastereomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized one or more times from the same solvent system. The purity of the diastereomeric salt can be monitored by measuring the specific rotation or by chiral HPLC analysis of the liberated acid.
-
Liberation of this compound:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add a strong acid (e.g., 2M HCl) until the pH is acidic (pH 1-2) to protonate the Diclofenac.
-
Separate the organic layer, which now contains the enantiomerically enriched Diclofenac.
-
-
Recovery of Chiral Base: The aqueous layer contains the protonated chiral resolving agent. It can be recovered by basifying the solution with NaOH and extracting with an organic solvent.
-
Final Purification: Wash the organic layer containing the this compound with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Analysis: Determine the yield and enantiomeric excess of the obtained this compound by chiral HPLC.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chiral Resolving Agent | (S)-(-)-1-phenylethylamine | Common choice for acidic racemates[3] |
| Stoichiometry (Racemate:Base) | 1:0.5 to 1:1 | Optimization is required |
| Crystallization Solvent | Ethanol or Methanol | Common choice for amine salts |
| Expected Diastereomeric Excess (de) | >90% after recrystallization | General expectation for this method |
| Expected Overall Yield | 20-40% | Dependent on crystallization efficiency |
Logical Relationship Diagram
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[4] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are among the most versatile and widely used for the separation of a broad range of chiral compounds, including NSAIDs.[5]
Principle
A solution of the racemic mixture is injected into the HPLC system. As the mobile phase carries the mixture through the column containing the CSP, the enantiomers form transient, diastereomeric complexes with the chiral selector of the stationary phase. Due to stereochemical differences, the stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other.
Protocol: Preparative Chiral HPLC Separation
Materials and Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative chiral column (e.g., a polysaccharide-based column like CHIRALPAK® IA or similar)
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
-
Racemic Diclofenac
-
Rotary evaporator
Procedure:
-
Method Development (Analytical Scale): First, develop an effective separation method on an analytical scale chiral column. Screen different mobile phases (normal phase, polar organic, reversed-phase) and additives to achieve baseline separation with a good resolution factor (Rs > 1.5).
-
Sample Preparation: Dissolve the racemic Diclofenac in the mobile phase or a compatible solvent to prepare a concentrated solution for injection. The solution should be filtered through a 0.45 µm filter before injection.
-
System Setup:
-
Install the preparative chiral column and equilibrate it with the optimized mobile phase until a stable baseline is observed.
-
Set the detector wavelength to an appropriate value for Diclofenac (e.g., 280 nm).
-
-
Injection and Fraction Collection:
-
Perform a test injection to determine the retention times of the two enantiomers.
-
Inject larger volumes of the prepared Diclofenac solution (stacking injections may be used to increase throughput).
-
Collect the eluent corresponding to the peak of the desired S-enantiomer into a collection flask.
-
-
Solvent Removal: Combine the collected fractions containing the pure S-enantiomer and remove the mobile phase solvents using a rotary evaporator.
-
Purity and Yield Determination:
-
Determine the chemical purity of the isolated this compound using a standard achiral HPLC method.
-
Determine the enantiomeric purity (enantiomeric excess) by reinjecting a small amount onto the analytical chiral HPLC column.
-
Calculate the overall recovery yield.
-
Quantitative Data Summary (Example Conditions)
| Parameter | Value | Reference |
| Column | CHIRALPAK® QD-AX (anion exchanger) or Polysaccharide-based (e.g., amylose tris(3,5-dimethylphenylcarbamate)) | [6] |
| Mobile Phase | Supercritical Fluid Chromatography (SFC): CO2/Methanol with additive | [6] |
| Normal Phase HPLC: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1) | General method for acidic compounds | |
| Flow Rate | Dependent on column dimensions (analytical vs. preparative) | Standard chromatographic practice |
| Detection | UV at 280 nm | Standard for Diclofenac |
| Expected Resolution (Rs) | > 1.5 | Goal for preparative separation |
| Expected Enantiomeric Purity | > 99% ee | Achievable with optimized HPLC |
Experimental Workflow
References
- 1. advanceseng.com [advanceseng.com]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
Application Notes and Protocols for S-Diclofenac in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), in cell culture experiments. It is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties, primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[1][2] Emerging evidence has highlighted its potential as an anti-cancer agent through various COX-independent mechanisms, making it a subject of interest in oncological research.[3][4]
Mechanisms of Action in Vitro
This compound exerts a range of effects on cultured cells, extending beyond simple COX inhibition. These multifaceted actions involve the modulation of key cellular processes, including inflammation, cell cycle progression, apoptosis, and metabolism.
Anti-inflammatory Effects: A primary mechanism of this compound is the suppression of the NF-κB signaling pathway.[5] It has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory mediators.
Induction of Cellular Stress: this compound can induce endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR).[7][8] This is characterized by the upregulation of ER stress markers such as GRP78/HSPA5 and CHOP/DITT3.[7][9] Furthermore, this compound treatment can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction.[10][11][12]
Cell Cycle Arrest and Apoptosis: A significant anti-proliferative effect of this compound is its ability to induce cell cycle arrest, often at the G1 or G2/M phase.[13][14] This is accompanied by the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of proliferation inducers such as cyclin D1.[13] this compound is also a potent inducer of apoptosis, activating caspase-3, -7, -8, and -9, and promoting the cleavage of PARP.[3][14][15] The pro-apoptotic effects can be mediated through both intrinsic (mitochondrial) and extrinsic pathways.
Modulation of Other Signaling Pathways: Diclofenac has been shown to destabilize microtubules, which can disrupt spindle assembly during mitosis and impair autophagic flux.[1][4][16] It can also downregulate the expression of the oncoprotein c-Myc and interfere with glucose metabolism by reducing the expression of glucose transporters like GLUT1.[17][18] Additionally, it can influence the MAPK and PI3K/Akt/mTOR signaling pathways.[19][20]
Data Presentation: Quantitative Effects of this compound
The cytotoxic and anti-proliferative effects of this compound are cell-line dependent and vary with the duration of exposure. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative data from various studies.
Table 1: IC50 Values of Diclofenac in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | 24 | 985 | [21] |
| 48 | 548 | [21] | ||
| 18 | 200 (LD50) | [22] | ||
| MCF-7 | Breast Cancer | 24 | 1095 | [21] |
| 48 | 150 | [21] | ||
| HT-29 | Colorectal Cancer | 24 | 350 | [21] |
| 48 | 248 | [21] | ||
| - | 55 | [21] | ||
| SW480 | Colorectal Cancer | - | 170 | [21] |
| DLD-1 | Colorectal Cancer | - | 37 | [21] |
| SKOV-3, CAOV-3, SW626, 36M2 | Ovarian Cancer | - | 20 - 200 | [3] |
| HEY, OVCAR5 | Ovarian Cancer | 24 | 50 | [21] |
| UCl-101 | Ovarian Cancer | 24 | 250 | [21] |
| TE11 | Esophageal Squamous Cell Carcinoma | 72 | 70.47 | [23] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 72 | 167.3 | [23] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 72 | 187.9 | [23] |
| HTZ-349, U87MG, A172 | Glioblastoma | - | 15 - 60 | [24] |
| - | 100 | [25] | ||
| P493-6 (MYC overexpressing) | B-cell lymphoma | - | ~400 | [17] |
| MelIm | Melanoma | 24 | ~200 | [17] |
| U937 | Myeloid Leukemia | - | 100 - 200 | [21] |
| A431 | Squamous Cell Carcinoma | - | 31.96 | [26] |
Table 2: Effective Concentrations of Diclofenac for Specific Cellular Effects
| Cell Line | Effect | Concentration (µM) | Incubation Time (hours) | Reference(s) |
| HeLa | Mitotic Arrest (EC50) | 170 | 18 | [22] |
| KATO/DDP | Potentiation of Cisplatin cytotoxicity | 10 - 20 | - | [20] |
| HepG2 | Mild Apoptosis | - | - | [6] |
| Colon-26 | Induction of Apoptosis | 30 - 300 | - | [3] |
| NCI-H292 | Inhibition of MUC5AC expression | - | 24 | [27] |
| HepG2 | Little cytotoxicity | up to 500 | 24 | [28] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on adherent cancer cell lines.
Materials:
-
This compound sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilizing agent (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[23]
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% and a vehicle control (medium with the same percentage of DMSO) must be included.[5]
-
Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 6.25 µM to 400 µM or higher, depending on the cell line).[23] Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Solubilization: After the incubation, add 100 µL of MTT solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[23]
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is for examining the effect of this compound on the expression levels of specific proteins.
Materials:
-
This compound
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p65, IκBα, cleaved caspase-3, CHOP, c-Myc, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed 3 x 10⁵ cells per well in 6-well plates and treat with this compound for the desired time.[23] For example, treat TE11 cells with 200 µM and KYSE150 cells with 400 µM Diclofenac for 48 hours.[23]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with cell lysis buffer.[23]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Pro-apoptotic mechanisms of this compound.
Caption: General workflow for in vitro this compound studies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - ecancer [ecancer.org]
- 4. Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diclofenac Diminished the Unfolded Protein Response (UPR) Induced by Tunicamycin in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Diclofenac-NO Donor With High Affinity for Human Serum Albumin Induces Endoplasmic Reticulum Stress-mediated Cell Death in Human Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular mechanism of diclofenac-induced apoptosis of promyelocytic leukemia: dependency on reactive oxygen species, Akt, Bid, cytochrome and caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diclofenac impairs autophagic flux via oxidative stress and lysosomal dysfunction: Implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diclofenac impairs autophagic flux via oxidative stress and lysosomal dysfunction: Implications for hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Novel Diclofenac-NO Donor With High Affinity for Human Serum Albumin Induces Endoplasmic Reticulum Stress-mediated Cell Death in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. Diclofenac Sensitizes Signet Ring Cell Gastric Carcinoma Cells to Cisplatin by Activating Autophagy and Inhibition of Survival Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Diclofenac-Induced Cytotoxicity in Direct and Indirect Co-Culture of HepG2 Cells with Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of S-Diclofenac
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that possesses analgesic, anti-inflammatory, and antipyretic properties. It exists as a chiral molecule, with the S-(+)-enantiomer being the pharmacologically active form responsible for the inhibition of cyclooxygenase (COX) enzymes. Consequently, the enantioselective analysis of S-Diclofenac is critical in drug development, quality control, and pharmacokinetic studies to ensure safety and efficacy. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using UV-Visible (UV-Vis) spectrophotometry, Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), often coupled with chiral separation techniques.
Chiral Separation: A Prerequisite for Enantioselective Analysis
Standard spectroscopic techniques like UV-Vis, FT-IR, and NMR cannot distinguish between enantiomers in a racemic mixture without the use of a chiral environment. Therefore, a chiral separation step is mandatory for the specific analysis of this compound. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) or Capillary Electrophoresis (CE) with a chiral selector are the most common methods employed.
Workflow for Chiral Separation and Spectroscopic Analysis
Caption: Workflow for enantioselective analysis of this compound.
UV-Visible (UV-Vis) Spectrophotometry
Application Note: UV-Vis spectrophotometry is a simple and rapid method for the quantification of Diclofenac. While it cannot distinguish between enantiomers, it is widely used for concentration determination of the separated S-enantiomer post-chiral HPLC. The analysis relies on the absorbance of UV light by the aromatic rings in the Diclofenac molecule. The maximum absorbance (λmax) is typically observed around 275-285 nm.
Experimental Protocol (Post-chiral HPLC)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent/Blank: The mobile phase used for the HPLC separation or a suitable solvent like methanol or ethanol (96%).[1]
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Generate a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 5-30 µg/mL.[1]
-
-
Sample Preparation: Collect the fraction corresponding to the this compound peak from the chiral HPLC separation. Dilute if necessary to fall within the calibration range.
-
Measurement:
-
Scan the this compound standard solution from 200-400 nm to determine the λmax.[1]
-
Measure the absorbance of the calibration standards and the sample solution at the determined λmax.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample from the regression equation.
Quantitative Data
| Parameter | Value | Solvent | Reference |
| λmax | ~276 nm | Water | [2] |
| λmax | ~275 nm | Distilled Water | [3] |
| λmax | 285 nm | Ethanol 96% | [1] |
| Linearity Range | 8-16 µg/mL | Distilled Water | [3] |
| Linearity Range | 5-30 µg/mL | Ethanol 96% | [1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is a powerful technique for the identification and structural characterization of this compound by analyzing the vibrations of its functional groups. The resulting spectrum provides a unique molecular fingerprint. Key characteristic peaks include N-H stretching of the secondary amine, C=O stretching of the carboxylate group, and C-Cl stretching. This method is typically performed on a solid sample of isolated this compound.
Experimental Protocol
-
Instrumentation: A Fourier-Transform Infrared Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Obtain a solid sample of this compound by collecting the corresponding HPLC fraction and evaporating the solvent.
-
Ensure the sample is completely dry.
-
For ATR-FT-IR, place a small amount of the dried sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Measurement:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum of this compound if available.
Quantitative Data (Characteristic Peaks for Diclofenac)
| Wavenumber (cm⁻¹) | Vibration | Reference |
| ~3387 cm⁻¹ | N-H stretching (secondary amine) | [4][5] |
| ~1575 cm⁻¹ | C=O stretching (carboxylate) | [4][5] |
| ~1282 cm⁻¹ | C-N stretching (aromatic amine) | [5] |
| ~747 cm⁻¹ | C-Cl stretching | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). While standard NMR cannot differentiate enantiomers, using a chiral solvating agent (CSA) can induce separate signals for R- and S-enantiomers, allowing for enantiomeric purity assessment.[6] Quantitative NMR (qNMR) can also be used for precise concentration measurements without the need for a specific reference standard of the analyte.[7]
Experimental Protocol (¹H NMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the isolated this compound sample in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., dimethylsulfone) for qNMR analysis.[7]
-
For chiral discrimination, add a chiral solvating agent to the NMR tube.
-
-
Measurement:
-
Acquire the ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a sufficient relaxation delay, and a number of scans to achieve a good signal-to-noise ratio.[7]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the protons of this compound.
-
The chemical shifts of aromatic protons typically appear between 6.7 and 7.4 ppm, with the methylene (-CH₂-) protons appearing around 3.6 ppm.[8]
-
For qNMR, calculate the concentration based on the integral ratio of the analyte to the internal standard.
-
Quantitative Data (¹H NMR Chemical Shifts for Diclofenac)
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Reference |
| Aromatic Protons | 6.78 - 7.35 ppm | [8] |
| Methylene (-CH₂-) Protons | ~3.60 ppm | [8] |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a highly sensitive and specific technique used to determine the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Liquid Chromatography (LC-MS/MS), it is a powerful tool for the quantification and confirmation of this compound in complex matrices like plasma.[9] The molecule is typically ionized using electrospray ionization (ESI), and the precursor ion is fragmented to produce a characteristic product ion spectrum for unambiguous identification.
Experimental Protocol (LC-MS/MS)
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatography:
-
Use a chiral column to separate the S- and R-enantiomers.
-
The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid or ammonium acetate).[9]
-
-
Mass Spectrometry:
-
Operate the ESI source in negative ionization mode.
-
Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM).
-
Monitor the transition of the precursor ion (deprotonated molecule) to a specific product ion.
-
-
Sample Preparation: For biological samples, a sample clean-up step like protein precipitation or solid-phase extraction is required.[10][11]
-
Quantification: Use a deuterated internal standard (e.g., Diclofenac-d4) and create a calibration curve to quantify this compound in the sample.
Quantitative Data (Mass Spectrometry)
| Parameter | Value | Ionization Mode | Reference |
| Molecular Weight | 296.149 g/mol | N/A | [9] |
| Precursor Ion [M-H]⁻ | m/z 294.0 | ESI Negative | [9] |
| Product Ion (from m/z 294) | m/z 250.0 | ESI Negative | [9] |
| Limit of Quantification (Plasma) | 3.9 ng/mL | ESI Negative | [9] |
MS/MS Fragmentation Pathway of Diclofenac
Caption: Primary fragmentation pathway of Diclofenac in MS/MS.
Mechanism of Action: COX Inhibition Pathway
This compound exerts its therapeutic effect primarily by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: this compound inhibits COX-1/COX-2, blocking prostaglandin synthesis.[7][10][12]
References
- 1. Rapid Determination of Diclofenac in Pharmaceutical Formulations by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of diclofenac sodium by capillary zone electrophoresis with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Diclofenac [webbook.nist.gov]
- 10. droracle.ai [droracle.ai]
- 11. Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
S-Diclofenac In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the anti-inflammatory, analgesic, and pharmacokinetic properties of S-Diclofenac. The protocols and data presented are intended to assist in the preclinical assessment of this non-steroidal anti-inflammatory drug (NSAID).
Overview of this compound
This compound is the pharmacologically active enantiomer of diclofenac, a widely prescribed NSAID.[1] It exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and pain.[2] Understanding its in vivo efficacy, mechanism of action, and pharmacokinetic profile is crucial for its development and clinical application.
In Vivo Efficacy Models
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for assessing acute inflammation.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (150-200 g).
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Divide the animals into control and treatment groups (n=6-8 per group).
-
Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 5, 10, 20 mg/kg). The vehicle (e.g., saline, 0.5% carboxymethylcellulose) is administered to the control group.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Experimental Workflow for Carrageenan-Induced Paw Edema:
Quantitative Data: Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Paw Edema
| Dose (mg/kg) | Route | Time Post-Carrageenan (hours) | Paw Swelling Inhibition (%) | Reference |
| 5 | p.o. | 2 | 56.17 ± 3.89 | [3] |
| 20 | p.o. | 3 | 71.82 ± 6.53 | [3] |
| 3 | i.m. | Not specified | Significant decrease | [2] |
Analgesic Activity
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization and Grouping: As described in the paw edema model.
-
Drug Administration: Administer this compound (e.g., 10, 20 mg/kg, i.p. or p.o.) 30 minutes before the formalin injection.
-
Induction of Pain: Inject 50 µL of 2.5-5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately after injection, place the rat in a transparent observation chamber. Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
-
Data Analysis: Compare the licking/biting time in the treated groups with the control group for both phases.
Quantitative Data: Analgesic Effect of Diclofenac in the Formalin Test
| Dose (mg/kg) | Route | Phase | Licking Time Reduction | Reference |
| 10 | i.p. | Late Phase | Significant | [4] |
| 20 | p.o. | Late Phase | Significant | [1] |
This model is used to evaluate the anti-hyperalgesic effects of drugs on inflammatory pain.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization and Grouping: As previously described.
-
Induction of Hyperalgesia: Inject 0.1 mL of 20% brewer's yeast suspension in saline into the sub-plantar surface of the right hind paw.
-
Baseline Measurement: Measure the baseline pain threshold of the non-inflamed paw using a Randall-Selitto apparatus or an analgesy-meter before brewer's yeast injection.
-
Post-Induction Measurement: Two hours after brewer's yeast injection, measure the pain threshold of the inflamed paw.
-
Drug Administration: Administer this compound at the desired doses.
-
Pain Threshold Measurement: Measure the pain threshold at regular intervals (e.g., 1, 3, and 5 hours) after drug administration.
-
Data Analysis: Compare the pain threshold in the treated groups with the control group.
In Vivo Pharmacokinetic Studies in Rats
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and safety data.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization and Grouping: As previously described.
-
Drug Administration:
-
Intravenous (i.v.): Administer a single dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (p.o.): Administer a single dose (e.g., 2 or 18 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Quantitative Data: Pharmacokinetic Parameters of Diclofenac in Rats
| Parameter | 2 mg/kg i.v. | 2 mg/kg p.o. | 18 mg/kg p.o. | Reference |
| Cmax (ng/mL) | - | 1272 ± 112 | 10100 ± 1100 | [5][6] |
| Tmax (h) | - | 0.19 ± 0.04 | 0.20 ± 0.06 | [5][6] |
| AUC0-∞ (ng·h/mL) | 3356 ± 238 | 2501 ± 303 | 1985.5 ± 184.2 (µg·min/mL) | [5][6] |
| t1/2 (h) | 1.22 ± 0.11 | 1.12 ± 0.18 | - | [5] |
| CL (L/h/kg) | 0.60 ± 0.04 | 0.81 ± 0.10 | - | [5] |
| Vz (L/kg) | 1.05 ± 0.10 | 1.29 ± 0.12 | - | [5] |
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory cascade.
COX-2 Signaling Pathway Inhibition by this compound:
References
- 1. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preemptive analgesic effect of diclofenac: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic study of diclofenac sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
Troubleshooting & Optimization
Optimizing S-Diclofenac Dosage for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S-Diclofenac in in vitro assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate effective and reproducible experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of this compound in in vitro settings?
A1: this compound, a nonsteroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] Notably, diclofenac often exhibits a higher selectivity for COX-2 over COX-1, an activity level comparable to celecoxib.[1] Beyond COX inhibition, diclofenac has been shown to have other effects, including the modulation of various cellular pathways.[5][6]
Q2: I am observing high cytotoxicity in my non-cancerous cell line. How can I optimize the this compound concentration?
A2: High cytotoxicity in non-cancerous cell lines is a common issue. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. For instance, while diclofenac selectively reduces the viability of cancer cell lines like human esophageal squamous cell carcinoma (ESCC) cells, it can be cytotoxic to normal cells at higher concentrations.[7] One study found that diclofenac sodium was cytotoxic to L929 fibroblasts at concentrations above 5 mM/ml. Start with a broad range of concentrations (e.g., 0.1 µM to 200 µM) and use a cell viability assay (like MTT or MTS) to determine the IC50 value.[7][8] For anti-inflammatory assays, you may be able to use concentrations lower than those that cause significant cell death.
Q3: My this compound is not dissolving properly in my cell culture medium. What should I do?
A3: this compound is the sodium salt of diclofenac and is generally water-soluble. However, at high concentrations or in certain media, solubility can be an issue. It is common practice to first dissolve diclofenac in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[7] This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am seeing a lot of variability in my results between experiments. What could be the cause?
A4: Variability in in vitro assays can stem from several factors. Ensure consistent cell passage numbers and seeding densities. The stability of your this compound solution is also important; prepare fresh dilutions from a stock solution for each experiment. Additionally, the specific experimental setup, such as the type of microplate and incubation times, should be standardized. For release studies from gel formulations, factors like the type of diffusion cell and flow rate of the medium can significantly impact results.[9][10][11]
Q5: What are some COX-independent effects of this compound that I should be aware of in my cancer cell line studies?
A5: Recent research has highlighted several COX-independent mechanisms of diclofenac's anti-cancer effects. These include the modulation of cellular metabolism, reduction of MYC expression, and induction of apoptosis through pathways involving p53 signaling.[7][12] Diclofenac has also been shown to induce mitotic arrest and destabilize microtubules.[13] Furthermore, it can modulate signaling pathways such as PI3K/Akt, MAPKs, and mTOR.[14][15] When interpreting your results, it is important to consider that the observed effects may not be solely due to COX inhibition.
Quantitative Data Summary
The following tables summarize effective concentrations of this compound from various in vitro studies. These values should be used as a starting point for optimizing dosages for your specific experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay | IC50 Concentration | Treatment Duration | Reference |
| TE11 (ESCC) | MTT | 70.47 µM | 72 h | [7] |
| KYSE150 (ESCC) | MTT | 167.3 µM | 72 h | [7] |
| KYSE410 (ESCC) | MTT | 187.9 µM | 72 h | [7] |
| KKU-M139 (Cholangiocarcinoma) | MTT | 1.24 mM | Not Specified | [16] |
| KKU-213B (Cholangiocarcinoma) | MTT | 1.12 mM | Not Specified | [16] |
| NCI-H1573 (Lung Cancer) | Cell Viability | 87.5 ± 9.6 μM | Not Specified | [17] |
| HeLa | Cell Viability | 200 µM (LD50) | 18 h | [13] |
| Neuroblastoma | Apoptosis | 30–178 µg·mL⁻¹ | Not Specified | [18] |
| Ovarian Cancer (SKOV-3, etc.) | Apoptosis | 6–60 µg·mL⁻¹ | Not Specified | [18] |
| Glioblastoma (HTZ-349, etc.) | Apoptosis | 15–60 µg·mL⁻¹ | Not Specified | [18] |
| Hep-G2 | Apoptosis | 50 µg·mL⁻¹ | Not Specified | [18] |
Table 2: Effective Concentrations of this compound in Other In Vitro Assays
| Cell/System | Assay | Effective Concentration | Effect | Reference |
| LS174T, LoVo, A549, MDA-MB-231 | Toxicity Assay | 0.1, 0.2, 0.4 mM | Inhibition of cell viability | [5] |
| L929 Fibroblasts | MTT | > 5 mM/ml | Cytotoxic | |
| Immortalized Human Cardiomyocytes | MTS | 100-200 µM | Dose-dependent decrease in cell viability | [8] |
| Protein Denaturation (Egg Albumin) | Anti-inflammatory | 100-1000 µg/ml | Inhibition of denaturation | [19] |
| RAW 264.7 Macrophages | Nitric Oxide Production | IC50 = 47.12 ± 4.85 µg·mL⁻¹ | Inhibition of NO production | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. It is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution.[7] Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 µM).[7] Include a vehicle control with the same final concentration of DMSO as the treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5][7]
-
MTT Addition: Add 15 µl of MTT reagent to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µl of MTT solubilizing agent to each well and incubate for at least 1 hour at room temperature in the dark.[7]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[7]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol provides a general framework for assessing apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).[7]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vitro Anti-Inflammatory Assay (Protein Denaturation)
This assay is a simple method to screen for anti-inflammatory activity.
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of this compound (e.g., 100 to 1000 µg/ml).[19]
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes.[19]
-
Cooling and Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.[19]
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without this compound.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's primary mechanism of action.
References
- 1. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]
- 4. jptcp.com [jptcp.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Study of factors affecting the in vitro release of diclofenac sodium from hypromelose-based gels | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 11. researchgate.net [researchgate.net]
- 12. New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Diclofenac Enhances Docosahexaenoic Acid-Induced Apoptosis in Vitro in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diclofenac Enhances Docosahexaenoic Acid-Induced Apoptosis in Vitro in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
S-Diclofenac Solubility Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with S-Diclofenac.
Troubleshooting Guides
Issue: this compound sodium salt is not dissolving in aqueous buffers.
Answer:
This is a common issue as this compound is a weakly acidic drug and its solubility is highly pH-dependent.[1][2] In acidic to neutral solutions, it tends to have low solubility.[1][2]
Solutions:
-
pH Adjustment: The most effective method to increase the solubility of this compound in aqueous solutions is to increase the pH. Optimal solubility is typically achieved in an alkaline pH range of approximately 7.5 to 9.0, where the compound exists in its more soluble ionized form.[3]
-
Protocol: While stirring your this compound suspension, gradually add a dilute solution of sodium hydroxide (NaOH) dropwise to raise the pH. Monitor the pH with a calibrated pH meter until the desired pH is reached and the compound dissolves.
-
-
Co-solvents: If adjusting the pH is not suitable for your experiment, consider using a co-solvent system.
-
Protocol: Prepare a stock solution of this compound in an organic solvent such as DMSO, ethanol, or DMF.[3] Then, dilute the stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental setup, as it may have physiological effects.
-
Issue: this compound precipitates out of solution after dilution of an organic stock solution into an aqueous buffer.
Answer:
This often occurs when the concentration of the organic solvent is significantly reduced upon dilution, causing the poorly water-soluble this compound to crash out of the solution, especially if the aqueous buffer has a pH below 7.5.
Solutions:
-
Optimize the Dilution Process:
-
Protocol: Instead of adding the stock solution directly to the entire volume of the aqueous buffer, try adding the buffer to the stock solution gradually while vortexing or stirring vigorously. This can sometimes help to keep the compound in solution.
-
-
Increase the pH of the Aqueous Buffer:
-
Protocol: Before adding the this compound stock solution, adjust the pH of your aqueous buffer to a more alkaline value (e.g., pH 8.0-9.0). This will increase the solubility of this compound in its ionized form.[3]
-
-
Use of Surfactants or Solubilizers: Incorporating a small amount of a biocompatible surfactant or solubilizer can help to maintain the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound sodium salt?
A1: For high concentration stock solutions, organic solvents are recommended. The solubility of this compound sodium salt is approximately:
-
50 mg/mL in Dimethylformamide (DMF)[3]
-
40 mg/mL in Dimethyl sulfoxide (DMSO)[3]
-
35 mg/mL in Ethanol[3]
Q2: What is the solubility of this compound sodium salt in aqueous solutions like PBS?
A2: The solubility of this compound sodium salt in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 9 mg/mL.[3] However, it is important to note that aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh.[3]
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weak acid with a pKa of approximately 4.15.[2] Therefore, its solubility is significantly influenced by pH. In acidic solutions (pH < 4), it is largely in its non-ionized, less soluble form. As the pH increases above the pKa, particularly into the alkaline range (pH > 7.4), the molecule ionizes, leading to a substantial increase in its aqueous solubility.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: While gentle warming can sometimes aid in dissolving compounds, caution should be exercised with this compound. Excessive heat, especially during autoclaving, can lead to the formation of impurities.[6] If you must use heat, do so minimally and monitor for any changes in the solution's appearance or properties.
Q5: Are there any known incompatibilities with common lab reagents?
A5: this compound can interact with certain excipients. For instance, mixing aqueous solutions of sodium diclofenac and ranitidine hydrochloride can lead to the formation of a co-precipitate.[6] It is always advisable to check for compatibility when formulating this compound with other compounds.
Data Presentation
Table 1: Solubility of this compound Sodium in Various Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~50[3] |
| Dimethyl sulfoxide (DMSO) | ~40[3] |
| Ethanol | ~35[3] |
| Propylene Glycol | ~400 (approx. 40 wt%)[4] |
| Polyethylene Glycol (PEG) 400 | ~400 (approx. 40 wt%)[4] |
| PBS (pH 7.2) | ~9[3] |
| Water | 2.37 mg/L (at 25 °C for diclofenac acid) |
Table 2: Effect of pH on the Aqueous Solubility of this compound Sodium
| pH | Solubility (mg/mL) |
| 1.1 (0.1N HCl) | Practically insoluble[2] |
| 5.8 | 0.14[7] |
| 6.8 | 0.67[7] |
| 7.4 | 5.15[7] |
| 8.0 | 12.14[7] |
| 9.0 | 15.18[7] |
Experimental Protocols
Protocol for Preparing a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound sodium salt powder.
-
Solvent Addition: In a suitable container, add the chosen organic solvent (e.g., DMSO) to the powder to achieve the target concentration.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution at an appropriate temperature as recommended by the supplier, typically at -20°C for long-term storage.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS).
-
pH Adjustment (if necessary): If higher solubility is required, adjust the pH of the buffer to the alkaline range (e.g., 7.5-9.0) using a dilute NaOH solution.
-
Dilution: While stirring the buffer, slowly add the required volume of the this compound organic stock solution to achieve the final desired concentration.
-
Final Check: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, refer to the troubleshooting guide.
-
Use: Use the freshly prepared aqueous solution for your experiment promptly.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's COX Inhibition Pathway.
Caption: this compound and the NO-cGMP Pathway.
References
- 1. ijariie.com [ijariie.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. diva-portal.org [diva-portal.org]
- 5. rjpdft.com [rjpdft.com]
- 6. Preparation and Physical Characterization of a Diclofenac-Ranitidine Co-precipitate for Improving the Dissolution of Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: S-Diclofenac Synthesis
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of S-Diclofenac.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of racemic diclofenac and the subsequent chiral resolution to obtain the S-enantiomer.
Section 1: Racemic Diclofenac Synthesis
Q1: The initial Ullmann condensation/Smiles rearrangement step is resulting in a very low yield (10-20%). What are the potential causes and solutions?
A1: This is a known bottleneck in some traditional synthesis routes[1]. Several factors can contribute to low yields:
-
Catalyst Activity: The copper catalyst used in the Ullmann reaction can be sensitive to air and moisture. Ensure the catalyst is fresh and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Conditions: Temperature and reaction time are critical. Overheating can lead to side product formation, while insufficient heating can result in an incomplete reaction. Review the specific protocol for optimal temperature profiles.
-
Starting Material Purity: Impurities in the N-phenyl-2,6-dichloroaniline or the chloroacetyl chloride can interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Base Selection: The choice and stoichiometry of the base are crucial. Ensure the base is strong enough and present in the correct amount to facilitate the reaction without causing unwanted side reactions.
Q2: I am observing significant by-product formation during the intramolecular Friedel-Crafts cyclization step. How can this be minimized?
A2: The Friedel-Crafts cyclization to form the indolinone intermediate can be challenging.
-
Lewis Acid Stoichiometry: The amount of Lewis acid (e.g., AlCl₃) is critical. Too little will result in an incomplete reaction, while too much can promote polymerization or other side reactions. A molar ratio optimization may be necessary.
-
Temperature Control: These reactions are often highly exothermic. It is crucial to maintain the recommended temperature, often by slow, portion-wise addition of the reagent at a low starting temperature (e.g., 0 °C).
-
Solvent Choice: The solvent must be inert to the reaction conditions. Chlorinated solvents are common, but their purity is important. Ensure the solvent is anhydrous.
Q3: The final hydrolysis step to yield Diclofenac salt is not going to completion. What should I check?
A3: Incomplete hydrolysis of the indolinone intermediate can be due to several factors:
-
Base Concentration: Ensure the concentration of the base (e.g., NaOH) is sufficient to drive the reaction to completion.
-
Reaction Time and Temperature: Hydrolysis may require prolonged heating or refluxing to complete. A typical procedure involves heating at 80°C for up to 24 hours[2].
-
Solvent System: The use of an aqueous-alcoholic or N,N-dimethylformamide (DMF) solvent system is common to ensure solubility of both the intermediate and the base[2]. Check the miscibility and suitability of your solvent system.
Section 2: Chiral Resolution of (±)-Diclofenac
Q1: What are the common methods for separating the R- and S-enantiomers of Diclofenac?
A1: The primary methods for chiral separation of Diclofenac involve forming diastereomers or using chiral chromatography[3].
-
Indirect Method (Diastereomer Formation): This involves reacting the racemic Diclofenac with a pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. The desired enantiomer is then recovered by removing the resolving agent.
-
Direct Method (Chiral Chromatography): High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and effective method. Polysaccharide-based CSPs are particularly common for separating non-steroidal anti-inflammatory drugs (NSAIDs)[4][5]. Capillary electrophoresis (CE) is another powerful technique for chiral separations[4].
Q2: My chiral HPLC method is showing poor resolution between the S- and R-enantiomer peaks. How can I improve the separation?
A2: Poor resolution in chiral HPLC can be addressed by optimizing several parameters:
-
Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for all racemic compounds[3]. Polysaccharide-based columns like Chiralpak IA, IB, IC, or ID are good starting points for NSAIDs. You may need to screen several different columns to find the one with the best selectivity for Diclofenac[5].
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol, ethanol) and its proportion in the mobile phase significantly impacts resolution[6].
-
Additives: Acidic or basic additives (e.g., trifluoroacetic acid, formic acid) in the mobile phase can improve peak shape and selectivity[5].
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Operating at sub-ambient temperatures can sometimes enhance resolution.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
Quantitative Data on Synthesis Yields
The following table summarizes reported overall yields for various Diclofenac synthesis routes. Note that these typically refer to the racemic product.
| Synthesis Route Starting Material | Key Steps | Reported Overall Yield | Reference |
| N-phenyl-2,6-dichloroaniline | Acylation, Cyclization, Hydrolysis | 90.5% | [2] |
| Phenylacetate | Nitration, Hydrogenation, Amidation, Condensation, Chapman Rearrangement, Hydrolysis | 67% | [7] |
| Aniline and Chloroacetic Acid | Amide formation, Cascade Etherification/Smiles Rearrangement, Chlorination, Friedel-Crafts Cyclization, Hydrolysis (Continuous Flow) | 63% | [8][9] |
| Aniline | Chloroacylation, Condensation, Rearrangement, Cyclization, Hydrolysis | >80% | [10] |
| Original 1960s Synthesis | Ullmann Reaction, Decarboxylation, Acylation, Cyclization, Reduction, Hydrolysis | 10-20% (First Step Yield) | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Racemic Diclofenac Sodium
This protocol is adapted from a high-yield industrial method[2].
Step 1: Synthesis of 1-(2,6-dichlorophenyl)-2-indolinone (Intermediate C)
-
Acylate N-phenyl-2,6-dichloroaniline with chloroacetyl chloride to yield the corresponding chloroacetanilide.
-
Fuse the resulting chloroacetanilide with aluminum chloride (AlCl₃). This intramolecular Friedel-Crafts reaction results in the cyclized product, 1-(2,6-dichlorophenyl)-2-indolinone.
Step 2: Hydrolysis to Diclofenac Sodium
-
Add 25 g (0.08 mol) of the intermediate from Step 1 and 160 mL of N,N-dimethylformamide (DMF) to a three-necked flask.
-
Stir the mixture and heat to 80 °C.
-
Prepare a solution of 8 g (0.2 mol) of NaOH in 35 g of water and add it to the reaction mixture.
-
Continue the reaction at 80 °C for 24 hours.
-
After the reaction is complete, distill off the solvent under reduced pressure.
-
Dissolve the residue by heating with 200 mL of water and decolorize with activated charcoal.
-
Filter the hot solution. Cool the filtrate in an ice-water bath to induce crystallization.
-
Filter the crystals and dry to obtain Diclofenac sodium. (Expected Yield: ~96%) [2].
Protocol 2: Chiral Separation of (±)-Diclofenac by HPLC
This is a general guideline for developing a chiral HPLC separation method.
1. Column and Equipment:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak ID or a similar column known for resolving NSAIDs[5].
2. Mobile Phase Preparation:
-
Prepare various mobile phases consisting of an organic modifier (e.g., acetonitrile or ethanol) and an aqueous buffer (e.g., phosphate buffer).
-
Add a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase to improve peak shape.
3. Method Development and Optimization:
-
Dissolve a small sample of racemic Diclofenac in the mobile phase.
-
Start with an isocratic mobile phase composition (e.g., 80:20 Acetonitrile:Water with 0.1% TFA).
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 276 nm.
-
Inject the sample and monitor the chromatogram for the separation of two peaks.
-
If resolution is poor, systematically vary the mobile phase composition (e.g., change the ratio of organic to aqueous phase), try a different organic modifier, or adjust the concentration of the acidic additive[5].
-
Once separation is achieved, the S-enantiomer can be identified by comparing the retention time to a certified this compound reference standard.
Visual Diagrams
Caption: General workflow for the synthesis of this compound via racemic synthesis followed by chiral resolution.
References
- 1. youtube.com [youtube.com]
- 2. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.vub.be [researchportal.vub.be]
- 7. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 8. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 9. Six-Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy: Tackling the Issues of Batch Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
S-Diclofenac Stability and Degradation Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for S-Diclofenac stability testing and degradation analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed after forced degradation studies. | Insufficient stress applied (concentration of stressor, temperature, or duration is too low). | Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature (e.g., to 60-80°C) or extend the duration of the stress test.[1] Refer to ICH Q1A(R2) guidelines for appropriate stress conditions.[2][3][4][5] |
| This compound is stable under the applied conditions. | While this compound is susceptible to degradation, confirm that the stress conditions are appropriate for the intended purpose of the study. For example, some studies show stability under dry heat at lower temperatures.[1] | |
| Poor resolution between this compound and its degradation products in HPLC. | Inappropriate mobile phase composition or pH. | Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution.[6] Optimize the pH of the mobile phase, as a change of even 0.1 pH units can alter retention times for ionizable compounds.[7] |
| Incorrect column selection. | Ensure the column chemistry (e.g., C8, C18) is suitable for separating this compound and its more polar degradation products.[6][8] | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. | |
| Variable or drifting peak retention times. | Fluctuations in mobile phase composition. | Prepare the mobile phase gravimetrically for better accuracy. Ensure adequate degassing to prevent changes in solvent composition.[7] |
| Temperature fluctuations. | Use a column thermostat to maintain a consistent temperature, as this can significantly affect retention times.[7] | |
| Column degradation. | Ensure the mobile phase pH is within the recommended range for the column to prevent collapse of the stationary phase.[7] | |
| Appearance of extraneous peaks in the chromatogram. | Contamination from glassware, solvents, or the sample itself. | Use high-purity solvents and thoroughly clean all glassware. Filter samples before injection. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. | |
| Mass balance in forced degradation studies is not close to 100%. | Some degradation products are not being detected. | Ensure the detection wavelength is appropriate for all potential degradation products. Some may not have the same chromophore as the parent drug. A diode array detector (DAD) can be used to analyze the UV spectra of all peaks.[9] |
| Co-elution of degradation products. | Re-optimize the chromatographic method to ensure all degradation products are separated. | |
| Degradation products are not eluting from the column. | Use a gradient elution method that ends with a high percentage of organic solvent to wash out any strongly retained compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound according to ICH guidelines?
A1: Forced degradation studies for this compound, in line with ICH guidelines, typically involve subjecting the drug substance to acid and base hydrolysis, oxidation, photolysis, and thermal stress to establish its intrinsic stability and identify degradation products.[1][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Q2: What are the major degradation pathways of this compound?
A2: The primary degradation pathways for diclofenac include hydroxylation, decarboxylation, formylation, dehydrogenation, and cleavage of the C-N bond. Under oxidative stress, for instance, hydroxylated derivatives such as 4'-hydroxydiclofenac can be formed.
Q3: How can I identify the degradation products of this compound?
A3: Degradation products are typically identified using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass spectra of the degradation products with the parent drug, it is possible to elucidate their structures.
Q4: What type of HPLC method is suitable for this compound stability testing?
A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is most commonly used. Typical columns include C8 or C18, and the mobile phase often consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as acetonitrile or methanol).[6][8] A diode array detector (DAD) is beneficial for assessing peak purity.[9]
Q5: My this compound sample shows significant degradation at room temperature even before starting the experiment. What could be the reason?
A5: Some studies have shown that diclofenac can be unstable at room temperature over extended periods, with one study noting a greater than 25% loss after 24 hours.[8][12] It is recommended to prepare solutions fresh and store them at refrigerated temperatures (e.g., 4°C) if they are not analyzed immediately.[12]
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound. The concentration of the drug solution and the specific conditions may need to be optimized to achieve the target degradation of 5-20%.[11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 30 minutes.[6]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 90°C for 2 hours.[6]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 0.5 mL of 5% hydrogen peroxide (H₂O₂).
-
Keep the solution at 90°C for 1 hour.[6]
-
Cool and dilute to the final concentration for analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.[6]
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed and control samples for analysis.
-
Representative HPLC Method
-
Column: Zorbax SB-C8 (4.6 x 250 mm, 5 µm particle size)[9]
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphoric acid, acetonitrile, and methanol (40:48:12, v/v/v)[6][9]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 228 nm[6]
-
Injection Volume: 20 µL[8]
-
Column Temperature: 25°C[8]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Approximate Degradation (%) | Key Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 30 min | ~15% | Degradation Product 1 |
| Base Hydrolysis | 0.1 M NaOH | 90°C | 2 hours | ~10% | Degradation Product 2 |
| Oxidation | 5% H₂O₂ | 90°C | 1 hour | ~20% | 2,6-dichloroaniline (DCA), other oxidized species |
| Photolysis | UV light (254 nm) | Ambient | 48 hours | Stable | No significant degradation |
| Dry Heat | Solid state | 90°C | 7 hours | Stable | No significant degradation |
Note: The percentage of degradation is approximate and can vary based on the specific experimental conditions. Data synthesized from multiple sources.[6]
Table 2: Representative HPLC Retention Times for this compound and Related Substances
| Compound | Retention Time (min) |
| 2,6-dichloroaniline (DCA) | 7.03 |
| This compound | 9.47 |
| 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (DCPCA) | 11.14 |
| 2,6-dichloro-N-phenylaniline (PDCA) | 14.69 |
Note: Retention times are based on the HPLC method described in the experimental protocols section and can vary with different instruments and conditions.[6]
Visualizations
Caption: Experimental Workflow for this compound Forced Degradation Studies.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. database.ich.org [database.ich.org]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 5. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 6. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form [mdpi.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of S-Diclofenac Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of S-Diclofenac.
Frequently Asked Questions (FAQs)
Q1: What is the significance of purifying this compound over racemic Diclofenac?
A1: this compound is the eutomer, the enantiomer that exhibits the desired therapeutic anti-inflammatory and analgesic effects. The R-enantiomer, or distomer, is less active and may contribute to side effects. Regulatory agencies increasingly require the development of single-enantiomer drugs to improve safety and efficacy profiles.
Q2: What are the primary methods for the chiral resolution of Diclofenac?
A2: The most common methods for chiral resolution of Diclofenac include preparative chiral High-Performance Liquid Chromatography (HPLC), enantioselective crystallization, and enzymatic resolution. Chiral HPLC is widely used for its high efficiency and scalability.
Q3: What are some common impurities that can be found in this compound samples?
A3: Impurities in Diclofenac can originate from the synthetic process or degradation. Common impurities include starting materials like 2,6-dichloroaniline and phenylacetic acid derivatives. A known process impurity is 1-(2,6-dichlorophenyl)indolin-2-one, which can form under certain conditions, such as autoclaving. Other potential impurities are the R-enantiomer of Diclofenac and various related compounds and dimers.
Q4: How can I confirm the enantiomeric purity of my this compound sample?
A4: The enantiomeric purity, or enantiomeric excess (e.e.), is typically determined using chiral HPLC or chiral capillary electrophoresis. These techniques can separate and quantify the S- and R-enantiomers, allowing for a precise calculation of the enantiomeric excess.
Troubleshooting Guides
Chiral HPLC Purification
Q: I am observing peak splitting or tailing in my chiral HPLC chromatogram. What could be the cause and how can I fix it?
A: Peak splitting or tailing in chiral HPLC can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contamination: The column or guard column may be contaminated.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Inappropriate Mobile Phase: The mobile phase composition can significantly affect peak shape.
-
Solution: Ensure the mobile phase is well-mixed and degassed. The pH of the mobile phase should be controlled, especially for an acidic compound like Diclofenac. Adjusting the mobile phase composition, such as the ratio of organic solvent to buffer, can also improve peak shape.
-
-
Column Void: A void in the column packing material can cause the sample to travel through different paths, leading to split peaks.
-
Solution: This usually requires replacing the column.
-
Q: The resolution between the S- and R-enantiomer peaks is poor. How can I improve it?
A: Improving resolution in chiral HPLC often involves optimizing several parameters:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical. For polysaccharide-based chiral stationary phases, alcohols like ethanol or isopropanol mixed with a non-polar solvent like hexane are common in normal-phase mode. In reversed-phase mode, acetonitrile or methanol with a buffer is typically used. Experiment with different solvent ratios and additives.
-
Flow Rate: Lowering the flow rate can sometimes increase resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
Temperature: Temperature can affect the selectivity of the chiral separation. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.
-
Chiral Stationary Phase (CSP): Not all CSPs are suitable for every chiral separation. If optimization of the above parameters does not yield the desired resolution, consider screening different types of chiral columns (e.g., cellulose-based, amylose-based).
Crystallization-Based Purification
Q: My crystallization of this compound is resulting in a low yield. What can I do to improve it?
A: Low yield in crystallization can be due to several factors:
-
Solvent System: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Experiment with different solvents or solvent mixtures. For Diclofenac, solvents like ethanol or methanol have been used.[1]
-
-
Supersaturation: The solution may not be sufficiently supersaturated.
-
Solution: Try to dissolve the crude product in the minimum amount of hot solvent. Slow cooling of the saturated solution is generally preferred to allow for the formation of pure crystals.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small crystals and trapping of impurities, as well as leaving a significant amount of the product in the solution.
-
Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Q: The purity of my this compound after crystallization is not satisfactory. How can I improve it?
A: Improving purity involves removing impurities effectively during the crystallization process:
-
Recrystallization: A single crystallization may not be sufficient to remove all impurities.
-
Solution: Perform one or more recrystallization steps.
-
-
Washing: Impurities can adhere to the surface of the crystals.
-
Solution: After filtering the crystals, wash them with a small amount of cold solvent to remove any remaining mother liquor and surface impurities.
-
-
Co-crystal Formation: In some cases, forming a co-crystal with a suitable co-former can help in purification and improve physicochemical properties. For Diclofenac, co-crystals have been formed with molecules like L-proline.
Data and Analysis
Table 1: Comparison of Analytical HPLC Methods for Diclofenac
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C8 | Chiral (Amylose-based) |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Methanol/Water | Hexane/Isopropanol |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 276 nm | UV at 254 nm | UV at 254 nm |
| Retention Time | ~5 min | ~4 min | S-enantiomer: ~8 min, R-enantiomer: ~10 min |
| Primary Use | Purity analysis | Quantification | Enantiomeric separation |
Table 2: Typical Performance of Preparative Chiral HPLC for this compound Purification
| Parameter | Typical Value |
| Column | Polysaccharide-based chiral column (e.g., cellulose or amylose) |
| Loading Capacity | 10-100 mg per injection (depending on column size) |
| Yield | >95% for the S-enantiomer |
| Enantiomeric Excess (e.e.) | >99% |
| Purity | >99.5% |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC for this compound Purification
-
System Preparation:
-
Equilibrate a preparative chiral column (e.g., a polysaccharide-based column like Chiralcel OD or Chiralpak AD) with the mobile phase. A common mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
-
Sample Preparation:
-
Dissolve the racemic Diclofenac in the mobile phase to a concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Separation:
-
Inject the sample onto the column. The injection volume will depend on the column dimensions and the desired loading.
-
Run the separation at a constant flow rate (e.g., 5-10 mL/min for a preparative column).
-
Monitor the elution of the enantiomers using a UV detector at 254 nm.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the S-enantiomer peak. The S-enantiomer is typically the first to elute on many common chiral stationary phases.
-
-
Post-Purification:
-
Combine the collected fractions of the S-enantiomer.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Analyze the purity and enantiomeric excess of the final product using analytical chiral HPLC.
-
Protocol 2: Enantioselective Crystallization of this compound
-
Preparation of a Supersaturated Solution:
-
Dissolve the racemic Diclofenac in a suitable solvent (e.g., ethanol) at an elevated temperature to create a saturated solution.
-
-
Seeding:
-
Add a small amount of pure this compound seed crystals to the supersaturated solution. The seed crystals will act as nucleation sites for the crystallization of the S-enantiomer.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The S-enantiomer will preferentially crystallize out of the solution.
-
-
Isolation:
-
Filter the crystals and wash them with a small amount of cold solvent.
-
-
Analysis:
-
Dry the crystals and analyze their enantiomeric purity using chiral HPLC. The mother liquor will be enriched in the R-enantiomer.
-
Workflow and Signaling Pathways
Caption: General workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting peak splitting in chiral HPLC.
References
Addressing variability in S-Diclofenac experimental results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing variability and common issues encountered during experiments with S-Diclofenac.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the handling and use of this compound in experimental settings.
Question 1: My this compound solubility is low or inconsistent in my aqueous buffer. How can I improve it?
Answer: Low aqueous solubility is a known characteristic of diclofenac, which is classified as a BCS Class II drug. Variability often stems from pH, solvent choice, and formulation.
-
pH-Dependent Solubility: Diclofenac is a weak acid and its solubility is highly dependent on pH. The dissolution rate is extremely low in acidic conditions (pH 1.2) but increases significantly in neutral to alkaline buffers (pH 6.8 and above).[1][2] Ensure your buffer pH is appropriate for dissolution.
-
Solvent Selection: For stock solutions, using an appropriate organic solvent is necessary before diluting into your aqueous experimental medium. Polyethylene glycol (PEG) 400 and propylene glycol show very high solubility for diclofenac.[3] When diluting the stock solution, be mindful of the final solvent concentration to avoid precipitation and potential solvent-induced cellular toxicity.
-
Use of Salts: The sodium or potassium salt of diclofenac generally exhibits better dissolution rates in aqueous media compared to the free acid form.[4] The potassium salt, in particular, was developed to increase the rate of absorption.[4]
-
Degradation: Diclofenac is less stable at acidic pH.[4] If your experiments require acidic conditions, prepare solutions fresh and use them immediately to avoid degradation, which can affect solubility and activity. The general rank order for diclofenac stability is pH 9 > pH 7 ~ pH 6 >> pH 5.[4]
Question 2: I'm observing significant batch-to-batch variability or weaker-than-expected activity in my biological assays. What are the potential causes?
Answer: This is a common issue that can often be traced back to the integrity of the compound or the experimental setup.
-
Enantiomeric Purity: Diclofenac is a chiral molecule. Although diclofenac itself is not a profen, the 2-arylpropionic acid derivatives ('profens') class of NSAIDs demonstrates that biological activity, particularly COX inhibition, resides almost exclusively with the S-enantiomer.[5][6] If your this compound sample contains significant contamination with the R-enantiomer, the overall potency could be reduced. Verify the enantiomeric purity of your compound batch if possible.
-
Compound Stability and Degradation: Diclofenac can degrade under certain conditions. One study noted that diclofenac was unstable at room temperature, showing over 25% loss after 24 hours, but was very stable at 4°C.[7] Suspensions have been shown to be stable for up to 93 days when refrigerated.[5][8] Always store this compound according to the manufacturer's instructions, typically protected from light and at a low temperature. Prepare working solutions fresh for each experiment.
-
Assay-Dependent IC50 Values: The inhibitory concentration (IC50) of diclofenac can vary significantly depending on the assay system used (e.g., purified enzyme vs. whole blood assays).[9][10] Reported in vitro IC50 values range from 0.47 to 21 ng/mL.[9] Ensure your experimental conditions are consistent and compare your results to literature that uses a similar assay system.
-
Cell-Based Assay Variability: In cell-based assays, factors like cell passage number, mycoplasma contamination, and cell density can dramatically influence results.[11][12] Standardize your cell culture and assay procedures meticulously.
Question 3: My analytical quantification by HPLC is giving inconsistent peak areas or retention times. What should I check?
Answer: Inconsistent HPLC results usually point to issues with the sample, mobile phase, or the instrument itself.
-
Sample Preparation: Ensure complete dissolution of your this compound standard and samples. Use a high-quality solvent like methanol or acetonitrile for stock solutions.[9] Always filter samples through a 0.45 µm filter before injection to prevent column clogging.[9]
-
Mobile Phase Preparation: The mobile phase composition is critical. Premixing solvents (e.g., acetonitrile and buffered water) is recommended over using a gradient mixer for isocratic methods to ensure consistency.[13] Degas the mobile phase thoroughly by sonication or membrane filtration to prevent air bubbles in the system.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is indicative of an equilibrated system.
-
Compound Stability: As mentioned, diclofenac can degrade. If samples are left at room temperature for extended periods in the autosampler, degradation can occur, leading to lower peak areas and the appearance of degradation peaks.[7] One study found diclofenac is very stable in a 4°C autosampler.[7]
Quantitative Data
The following tables summarize key quantitative data for diclofenac to aid in experimental design.
Table 1: Solubility of Diclofenac in Various Solvents at 32°C Data adapted from a study on diclofenac free acid.[3]
| Solvent | Solubility (wt. %) |
| Polyethylene Glycol (PEG) 400 | ~40% |
| Propylene Glycol | ~40% |
| Water | < 1% |
| Phosphate Buffered Saline (PBS) | < 1% |
| 2-Propanol | ~1% |
| Glycerol | < 10% |
Table 2: Example RP-HPLC Parameters for Diclofenac Quantification Synthesized from multiple validated methods.[9][13][14]
| Parameter | Specification |
| Column | C18 (e.g., 4.6 mm x 150 mm, 3-5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M Orthophosphoric Acid (pH 2.0-3.0) in ratios from 65:35 to 55:45 (v/v) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection Wavelength | 276 nm or 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Run Time | 2 - 5 minutes |
Table 3: In Vitro COX Inhibition and Selectivity of Diclofenac IC50 values can vary significantly based on the experimental system (e.g., purified enzyme, whole blood assay, cell type). The data below reflects this variability.
| Assay System | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Ovine COX Enzyme | COX-1 | 15.4 µg/mL | - | |
| Human Whole Blood Assay (WBA) | COX-1 | 0.6 µM | ~7.5 | [10] |
| Human Whole Blood Assay (WBA) | COX-2 | 0.08 µM | ~7.5 | [10] |
| William Harvey Modified Assay (WHMA) | COX-1 | 0.6 µM | ~20 | [10] |
| William Harvey Modified Assay (WHMA) | COX-2 | 0.03 µM | ~20 | [10] |
| General (Ratio) | COX-1 / COX-2 | - | ~29 |
Experimental Protocols
Protocol 1: Quantification of this compound by Reverse-Phase HPLC
This protocol provides a general method for the quantitative analysis of this compound.
-
Preparation of Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and bring to volume with HPLC-grade methanol or acetonitrile. Sonicate for 10-15 minutes to ensure complete dissolution. This solution should be stored at 4°C.
-
-
Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Preparation of Unknown Sample:
-
Dissolve the experimental sample containing this compound in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge the solution at 3000 rpm for 5 minutes if particulates are present.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 2.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Inject the calibration standards, followed by the unknown samples.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.
-
Protocol 2: In Vitro Colorimetric COX Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on COX-1 and COX-2 activity.
-
Reagents and Materials:
-
COX-1 (ovine) and COX-2 (human recombinant or ovine) enzymes.
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Cofactor Solution: Containing hematin, glutathione (GSH), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in assay buffer.
-
Arachidonic Acid (Substrate).
-
This compound (Test Inhibitor) and a known inhibitor (e.g., Celecoxib for COX-2) as a positive control.
-
96-well microplate and plate reader capable of measuring absorbance at ~570-590 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
To each well of a 96-well plate, add the assay buffer, cofactor solution, and the enzyme solution (COX-1 or COX-2).
-
Add 20 µL of the diluted this compound, control, or vehicle (for non-inhibited wells) to the appropriate wells.
-
Pre-incubate the plate at room temperature (e.g., 25°C) for 5-10 minutes.
-
Initiate the reaction by adding arachidonic acid substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 570-590 nm over a period of 2-5 minutes. The absorbance increase is due to the oxidation of TMPD by the peroxidase activity of COX.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Uninhibited Well - Rate of Inhibited Well) / Rate of Uninhibited Well] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Primary mechanism of this compound via preferential inhibition of the COX-2 pathway.
Caption: Standard experimental workflow for this compound quantification by HPLC.
Caption: Logical workflow for troubleshooting sources of experimental variability.
References
- 1. assaygenie.com [assaygenie.com]
- 2. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Formulation, release and stability studies of diclofenac topical dosage forms | Scilit [scilit.com]
- 4. Stability of Diclofenac Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. droracle.ai [droracle.ai]
- 12. jptcp.com [jptcp.com]
- 13. ajmc.com [ajmc.com]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Diclofenac Enantiomeric Excess Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for determining the enantiomeric excess (e.e.) of S-Diclofenac.
Frequently Asked Questions (FAQs)
Q1: What is the importance of determining the enantiomeric excess of this compound?
A1: Diclofenac is a chiral non-steroidal anti-inflammatory drug (NSAID). The S-(+)-enantiomer is primarily responsible for the therapeutic, anti-inflammatory activity, while the R-(-)-enantiomer may be less active or contribute to side effects. Therefore, accurately determining the enantiomeric excess is crucial for quality control, ensuring the therapeutic efficacy and safety of the final drug product. Regulatory bodies often require the quantification of enantiomeric purity.
Q2: Which analytical techniques are most suitable for determining the enantiomeric excess of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common and robust methods for separating and quantifying diclofenac enantiomers.[1][2][3] Capillary Electrophoresis (CE) is another viable technique, particularly for charged analytes.[4][5][6]
Q3: What type of chiral stationary phase (CSP) is recommended for this compound enantioseparation?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the chiral resolution of NSAIDs like diclofenac.[1][3] Columns like the Chiralpak series (e.g., Chiralpak AD, IA, IB) have shown good results for separating similar compounds.[1][3] Pirkle-type CSPs can also be effective. The selection of the CSP is often empirical, and screening different columns is recommended for optimal results.[7]
Q4: How do mobile phase additives affect the separation of diclofenac enantiomers?
A4: For acidic drugs like diclofenac, the addition of a small amount of an acidic modifier (e.g., acetic acid, trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution by suppressing the ionization of the analyte.[8] The choice and concentration of the additive can significantly impact the separation and should be optimized.[9]
Q5: Can I use the same method for both analytical and preparative scale separations?
A5: While the principles are the same, direct transfer is not always possible. Methods are typically developed at an analytical scale and then scaled up for preparative purposes. Isocratic methods are often preferred for preparative chromatography to simplify the process.[10] Supercritical Fluid Chromatography (SFC) is often favored for preparative separations due to faster run times and reduced solvent consumption.[2][11]
Troubleshooting Guides
This section addresses common issues encountered during the determination of this compound enantiomeric excess.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inadequate mobile phase additive.4. High flow rate. | 1. Screen different polysaccharide-based or Pirkle-type CSPs.2. Optimize the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).3. Add a small percentage (0.1-0.5%) of an acidic modifier like acetic acid or trifluoroacetic acid to improve peak shape and interaction with the CSP.[8]4. Reduce the flow rate to allow for better equilibration and interaction with the stationary phase. |
| Peak Tailing | 1. Secondary interactions with the silica support.2. Incomplete suppression of analyte ionization.3. Column overload. | 1. Ensure the use of a high-purity silica-based CSP.2. Increase the concentration of the acidic modifier in the mobile phase. Adjusting the mobile phase pH can also help.[12]3. Reduce the sample concentration or injection volume. |
| Split Peaks | 1. Disruption in the column bed.2. Sample solvent incompatible with the mobile phase. | 1. Check for column voids. If present, the column may need to be replaced.2. Dissolve the sample in the mobile phase or a solvent with similar polarity.[13] |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Fluctuations in temperature.3. Changes in mobile phase composition. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.[10]2. Use a column thermostat to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure accurate mixing. |
SFC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution | 1. Incorrect co-solvent or modifier.2. Inappropriate back pressure or temperature. | 1. Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol).2. Optimize back pressure and temperature to alter the density and solvating power of the supercritical fluid. |
| Broad Peaks | 1. Suboptimal modifier concentration.2. High flow rate. | 1. Adjust the percentage of the organic modifier.2. Reduce the flow rate to improve efficiency. |
| Peak Tailing for Acidic Compound | 1. Analyte ionization. | 1. Add a small amount of an acidic additive to the co-solvent. |
Experimental Protocols
HPLC Method for this compound Enantiomeric Excess Determination
Objective: To separate and quantify the enantiomers of Diclofenac to determine the enantiomeric excess of the S-enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak AD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Acetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the Diclofenac sample in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Identify the peaks corresponding to the R- and S-enantiomers based on the injection of a racemic standard.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the following formula: e.e. (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] * 100
SFC Method for this compound Enantiomeric Excess Determination
Objective: To achieve a rapid separation of Diclofenac enantiomers using Supercritical Fluid Chromatography.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or Photo-Diode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak IA (or equivalent immobilized polysaccharide-based CSP) |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 40% Methanol with 0.1% TFA over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Dissolve the Diclofenac sample in methanol to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
Procedure:
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject the sample.
-
Identify the enantiomer peaks and calculate the enantiomeric excess as described in the HPLC protocol.
Quantitative Data Summary
Table 1: Typical Chromatographic Parameters for Diclofenac Enantioseparation by HPLC
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) |
| Chiralpak AD | n-Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | ~ 8.5 min | ~ 9.8 min | > 1.5 |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 0.5 | ~ 12.3 min | ~ 13.5 min | > 1.7 |
Note: These are example values and may vary depending on the specific instrument, column batch, and exact experimental conditions.
Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for this compound enantiomeric excess determination by HPLC.
Logical Relationship for Troubleshooting Poor Resolution
Caption: Troubleshooting logic for poor resolution in chiral chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. [PDF] Rapid Determination of Diclofenac in Pharmaceutical Formulations by Capillary Zone Electrophoresis | Semantic Scholar [semanticscholar.org]
- 5. Rapid Determination of Diclofenac in Pharmaceutical Formulations by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid determination of diclofenac in pharmaceutical formulations by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. fagg.be [fagg.be]
- 12. agilent.com [agilent.com]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Overcoming S-Diclofenac Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering S-Diclofenac resistance in their cell line experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of this compound resistance in cancer cell lines?
A1: While direct research on this compound resistance is limited, mechanisms can be inferred from studies on diclofenac and general non-steroidal anti-inflammatory drug (NSAID) resistance. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein (MRP), and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Alterations in Drug Target: Changes in the expression or activity of cyclooxygenase (COX) enzymes, the primary targets of diclofenac, can lead to reduced drug binding and efficacy.[2]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt, MAPK, and NF-κB can promote cell survival and override the apoptotic signals induced by this compound.[2][3]
-
Enhanced DNA Damage Repair: Increased capacity to repair cellular damage caused by this compound can contribute to cell survival and resistance.[3]
-
Dysregulation of Apoptosis: Alterations in the expression of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells less susceptible to programmed cell death.[3][4]
-
Upregulation of the Unfolded Protein Response (UPR): Overexpression of proteins like GRP78 on the cell surface has been associated with resistance to chemotherapy, and this may play a role in this compound resistance.[5]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[6][7] This is typically determined using a cell viability assay such as the MTT or CCK-8 assay.
Q3: Are there any known combination therapies to overcome this compound resistance?
A3: While specific protocols for reversing established this compound resistance are not well-documented, combination therapies have shown promise in overcoming resistance to other drugs, and these principles can be applied. Combining this compound with other chemotherapeutic agents or targeted inhibitors may have synergistic effects. For instance, diclofenac has been shown to sensitize cisplatin-resistant gastric cancer cells to cisplatin.[3] Combining this compound with inhibitors of efflux pumps or pro-survival signaling pathways could also be a viable strategy.
Q4: Can this compound be used to overcome resistance to other chemotherapy drugs?
A4: Yes, there is evidence that diclofenac can sensitize cancer cells to other chemotherapeutic agents. For example, it has been shown to enhance the cytotoxicity of cisplatin in cisplatin-resistant gastric cancer cells by promoting autophagy-mediated cell death.[3] It has also been shown to have synergistic cytotoxic effects when combined with 5-fluorouracil in HeLa and pancreatic cancer cell lines.[8]
Troubleshooting Guides
Issue 1: My cell line is showing increasing resistance to this compound treatment.
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase confirms resistance.
-
Check for Efflux Pump Overexpression: Use techniques like qPCR or Western blotting to assess the expression levels of common ABC transporters (P-gp, MRP1, BCRP).
-
Assess Pro-Survival Pathway Activation: Analyze the phosphorylation status and expression levels of key proteins in pathways like PI3K/Akt and MAPK using Western blotting.
-
Consider Combination Therapy: Based on your findings, consider co-treating with an efflux pump inhibitor (e.g., verapamil) or an inhibitor of the activated pro-survival pathway.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Verify Drug Concentration and Stability: Ensure the this compound stock solution is correctly prepared, stored, and used at the appropriate final concentration.
-
Optimize Cell Culture Conditions: Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase during experiments.
-
Standardize Assay Protocols: Ensure consistency in cell seeding density, drug incubation time, and assay procedures.
-
Issue 2: I am unable to establish a stable this compound-resistant cell line.
Possible Cause 1: Inappropriate drug concentration or exposure time.
-
Troubleshooting Steps:
-
Start with the IC50: Begin by treating the parental cell line with the IC50 concentration of this compound.
-
Gradual Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the this compound concentration in a stepwise manner.
-
Allow for Recovery: Ensure cells have sufficient time to recover and repopulate between dose escalations.
-
Pulsed Treatment: Consider a pulsed treatment approach where the drug is applied for a specific duration and then removed to allow for recovery.
-
Possible Cause 2: High cytotoxicity of the drug.
-
Troubleshooting Steps:
-
Use Lower Starting Concentrations: Begin with a concentration lower than the IC50 to minimize initial cell death.
-
Monitor Cell Viability Closely: Frequently assess cell morphology and viability to avoid complete cell population loss.
-
Cryopreserve at Each Stage: Freeze down vials of cells at each successful stage of resistance development to have backups.
-
Quantitative Data
Table 1: IC50 Values of Diclofenac in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TE11 | Esophageal Squamous Cell Carcinoma | 70.47 | [9] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 167.3 | [9] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 187.9 | [9] |
| HT-29 | Colon Cancer | 55 | [1] |
| SW480 | Colon Cancer | 170 | [1] |
| DLD-1 | Colon Cancer | 37 | [1] |
| HEY | Ovarian Cancer | 15 | [10] |
| OVCAR-5 | Ovarian Cancer | 15 | [10] |
| SKOV-3, CAOV-3, SW626, 36M2 | Ovarian Cancer | 20 - 200 | [1] |
| HTZ-349, U87MG, A172 | Glioblastoma | 15 - 60 | [10] |
| Hep-G2 | Hepatocellular Carcinoma | 50 | [10] |
| HeLa | Cervical Cancer | 200 (LD50) | [8] |
| K562 (with Imatinib) | Chronic Myeloid Leukemia | IC50 of Imatinib reduced with 10 µM Diclofenac | [1] |
| KU812 (with Imatinib) | Chronic Myeloid Leukemia | IC50 of Imatinib reduced with 10 µM Diclofenac | [1] |
Note: The table presents IC50 values for Diclofenac, which may differ slightly from this compound. The data is compiled from various studies and experimental conditions may vary.
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value.
-
-
Induce Resistance:
-
Culture the parental cells in a flask with this compound at the IC50 concentration.
-
Monitor the cells daily. Replace the medium with fresh this compound-containing medium every 2-3 days.
-
When the cells become confluent, subculture them and continue to maintain them in the presence of the same this compound concentration.
-
Once the cells show stable growth, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each step, allow the cells to adapt and resume normal proliferation before the next concentration increase.
-
Cryopreserve cells at each successful increment.
-
-
Confirm Resistance:
-
After several months of continuous culture with increasing this compound concentrations, determine the IC50 of the resistant cell line.
-
A significant increase in the IC50 compared to the parental line confirms the development of a resistant cell line.
-
Protocol 2: Reversing this compound Resistance with a Combination Therapy (Hypothetical Example)
This protocol is a hypothetical example based on principles of overcoming drug resistance and would require optimization for your specific cell line and resistance mechanism.
-
Characterize the Resistant Phenotype:
-
Determine the IC50 of this compound in both the sensitive parental and the resistant cell lines.
-
Investigate the potential resistance mechanisms (e.g., expression of ABC transporters, activation of pro-survival pathways).
-
-
Select a Combination Agent:
-
Based on the characterization, choose a suitable combination agent. For example, if ABC transporters are overexpressed, select an efflux pump inhibitor. If the PI3K/Akt pathway is activated, choose a PI3K or Akt inhibitor.
-
-
Determine the Optimal Combination Ratio:
-
Perform a checkerboard assay by treating the resistant cells with various concentrations of this compound and the combination agent.
-
Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Validate the Combination:
-
Treat the resistant cells with the optimal synergistic combination of this compound and the chosen agent.
-
Perform cell viability, apoptosis, and cell cycle assays to confirm that the combination effectively overcomes resistance.
-
Visualizations
Caption: Workflow for developing and overcoming this compound resistance.
Caption: this compound action and potential resistance pathways.
References
- 1. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac Sensitizes Signet Ring Cell Gastric Carcinoma Cells to Cisplatin by Activating Autophagy and Inhibition of Survival Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug repurposing to overcome resistance to various therapies for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diclofenac Diminished the Unfolded Protein Response (UPR) Induced by Tunicamycin in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
S-Diclofenac vs. R-Diclofenac: A Comparative Guide to Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. As a chiral molecule, diclofenac exists in two enantiomeric forms: S-Diclofenac and R-Diclofenac. Emerging research on other chiral NSAIDs strongly indicates a significant stereoselectivity in their interaction with COX enzymes, with the S-enantiomer being predominantly responsible for the pharmacological activity. This guide provides a comprehensive comparison of the cyclooxygenase inhibition profiles of this compound and R-Diclofenac, supported by experimental data and detailed methodologies.
Quantitative Comparison of COX Inhibition
The following table summarizes the known IC50 values for racemic diclofenac, which primarily reflect the activity of the S-enantiomer.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Racemic Diclofenac | 0.076 | 0.026 | 2.9 | [2][3] |
| Racemic Diclofenac | 0.611 | 0.63 | ~1.0 | [4] |
Note: The variability in IC50 values can be attributed to different experimental conditions and assay systems.
Signaling Pathway of Cyclooxygenase Inhibition
The primary mechanism of action for diclofenac involves the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. By blocking the active site of these enzymes, diclofenac prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition by this compound and R-Diclofenac involves in vitro assays that measure the enzymatic activity in the presence of the inhibitors. The following is a generalized experimental workflow based on commonly used methods.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant environment for assessing COX inhibition.
1. Blood Collection and Preparation:
-
Fresh venous blood is collected from healthy human volunteers who have not consumed any NSAIDs for at least two weeks.
-
For the COX-1 assay, blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.
-
For the COX-2 assay, heparinized blood is incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme in monocytes.
2. Incubation with Inhibitors:
-
Aliquots of the prepared blood samples are incubated with various concentrations of this compound, R-Diclofenac, or racemic diclofenac. A vehicle control (e.g., DMSO) is also included.
3. Measurement of Prostaglandin Production:
-
After the incubation period, the blood is centrifuged to separate the plasma or serum.
-
The concentration of TXB2 (for COX-1 activity) or prostaglandin E2 (PGE2) (for COX-2 activity) in the plasma/serum is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the principle of stereoselectivity observed in other chiral NSAIDs, it is strongly suggested that this compound is the primary contributor to the cyclooxygenase inhibitory activity of the racemic mixture, targeting both COX-1 and COX-2. The R-enantiomer is presumed to be largely inactive. This enantioselective inhibition underscores the importance of stereochemistry in drug design and development for optimizing therapeutic efficacy and potentially minimizing adverse effects. Further studies providing direct comparative IC50 values for the individual enantiomers of diclofenac are warranted to definitively quantify their respective contributions to COX inhibition.
References
- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pedworld.ch [pedworld.ch]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Diclofenac vs. Racemic Diclofenac: A Comparative Efficacy Guide
Introduction
Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation.[1] Conventionally, it is administered as a racemic mixture, containing equal amounts of its two stereoisomers: S-(+)-diclofenac and R-(-)-diclofenac. Emerging interest in chiral pharmacology has prompted investigation into the individual enantiomers of many drugs, with the hypothesis that a single enantiomer may offer a better therapeutic profile. This guide provides a comparative overview of the available data on S-Diclofenac and racemic diclofenac, focusing on their mechanisms of action, efficacy, and safety profiles, supported by experimental data.
While direct comparative clinical trial data between this compound and racemic diclofenac is limited in the public domain, this guide synthesizes existing knowledge on racemic diclofenac and extrapolates the potential advantages of the S-enantiomer based on established principles of stereochemistry in pharmacology, drawing parallels with other NSAIDs like ibuprofen.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory, analgesic, and antipyretic properties of diclofenac are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[3]
Racemic diclofenac is known to be a potent inhibitor of both COX-1 and COX-2, with a slight preference for COX-2.[3] This dual inhibition is responsible for both its therapeutic effects and its potential side effects, particularly gastrointestinal complications.[1]
The principle of enantioselectivity suggests that one enantiomer of a chiral drug is often more pharmacologically active than the other. In the case of ibuprofen, another widely used NSAID, the S-enantiomer is significantly more potent in inhibiting COX enzymes than the R-enantiomer.[4] It is hypothesized that a similar relationship exists for diclofenac, with this compound being the more active enantiomer responsible for the majority of the therapeutic effects of the racemic mixture.
Signaling Pathway: Prostaglandin Synthesis Inhibition
The mechanism of action of diclofenac involves the blockade of the arachidonic acid cascade, which leads to the production of prostaglandins.
Caption: Inhibition of Prostaglandin Synthesis by Diclofenac.
Comparative Data
Due to the lack of direct comparative studies, this section presents data on racemic diclofenac. The data is intended to serve as a baseline for the potential evaluation of this compound.
Table 1: Pharmacokinetic Properties of Racemic Diclofenac
| Parameter | Value | Reference |
| Bioavailability | ~50% (due to first-pass metabolism) | [2] |
| Protein Binding | >99% | [1] |
| Metabolism | Hepatic (primarily by CYP2C9) | [3] |
| Elimination Half-life | 1.2–2 hours | [1] |
| Excretion | Urine and bile | [1] |
Table 2: Efficacy of Racemic Diclofenac in Osteoarthritis (12-week study)
| Efficacy Outcome | Racemic Diclofenac Gel 1% | Vehicle (Placebo) | p-value | Reference |
| WOMAC Pain Score (change from baseline) | -5.7 | -3.6 | <0.001 | [5] |
| WOMAC Physical Function Score (change from baseline) | -11.0 | -6.8 | <0.001 | [5] |
| Global Rating of Disease (change from baseline) | -27.0 mm | -18.2 mm | <0.001 | [5] |
WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index
Table 3: Common Adverse Effects of Racemic Diclofenac
| Adverse Effect | Frequency | Reference |
| Gastrointestinal | ||
| Abdominal pain | Common | [1] |
| Constipation | Common | [1] |
| Diarrhea | Common | [1] |
| Nausea | Common | [1] |
| Gastric Ulceration/Bleeding | Less Common but Serious | [1] |
| Cardiovascular | ||
| Increased risk of thrombotic events | Serious | [3] |
| Renal | ||
| Renal impairment | Less Common | [6] |
| Dermatological (Topical application) | ||
| Application site reactions | Common | [7] |
Experimental Protocols
In Vitro COX Inhibition Assay
A common method to determine the inhibitory activity of NSAIDs on COX-1 and COX-2 is the whole blood assay.
Caption: Experimental workflow for in vitro COX inhibition assay.
Methodology:
-
Fresh venous blood is collected from healthy volunteers.
-
For COX-1 activity, whole blood is incubated with the test compound (this compound or racemic diclofenac) or vehicle, and then allowed to clot to induce thromboxane B2 (TXB2) synthesis.
-
For COX-2 activity, whole blood is pre-incubated with aspirin to inactivate COX-1, followed by incubation with the test compound and lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E2 (PGE2) synthesis.
-
Plasma levels of TXB2 and PGE2 are measured by enzyme immunoassay (EIA) or other sensitive methods.
-
The concentration of the drug that causes 50% inhibition of COX-1 and COX-2 (IC50) is calculated to determine potency and selectivity.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
The carrageenan-induced paw edema model in rats is a classic and widely used method to evaluate the anti-inflammatory activity of new compounds.
Caption: Experimental workflow for in vivo anti-inflammatory assay.
Methodology:
-
Animals (typically rats) are divided into control and treatment groups.
-
The treatment groups receive either this compound or racemic diclofenac at various doses, while the control group receives the vehicle.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
The volume of the paw is measured at regular intervals using a plethysmometer.
-
The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Conclusion and Future Directions
While racemic diclofenac has a well-established profile as a potent and effective NSAID, the exploration of its S-enantiomer holds promise for refining its therapeutic index. Based on the principles of enantioselectivity observed with other NSAIDs, it is plausible that this compound is the primary contributor to the efficacy of the racemic mixture. Isolating and administering only the active S-enantiomer could potentially offer several advantages:
-
Improved Efficacy: A higher concentration of the active moiety at the target site could lead to enhanced analgesic and anti-inflammatory effects at a lower dose.
-
Reduced Metabolic Load: Eliminating the R-enantiomer, which is presumed to be less active, would reduce the overall metabolic burden on the patient.
-
Potentially Improved Safety Profile: By reducing the total drug exposure, there may be a corresponding decrease in the incidence or severity of adverse effects, particularly those related to the gastrointestinal and cardiovascular systems.
However, it is crucial to emphasize that these potential benefits remain hypothetical in the absence of direct comparative clinical trials. Rigorous head-to-head studies are necessary to definitively establish the comparative efficacy and safety of this compound versus racemic diclofenac. Such studies would provide the essential data to guide clinical decision-making and potentially introduce a more refined therapeutic option for patients requiring NSAID therapy. Researchers and drug development professionals are encouraged to pursue these investigations to unlock the full therapeutic potential of diclofenac's chiral chemistry.
References
- 1. Diclofenac - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Randomized controlled trial of diclofenac sodium gel in knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. haleonhealthpartner.com [haleonhealthpartner.com]
A Comparative Guide to the Anti-inflammatory Effects of S-Diclofenac and Racemic Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of S-Diclofenac and its racemic counterpart, Diclofenac. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to offer an objective resource for evaluating the therapeutic potential of the S-enantiomer.
Executive Summary
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. As a chiral molecule, diclofenac exists in two enantiomeric forms: S-(+)-diclofenac and R-(-)-diclofenac. Commercially available diclofenac is typically a racemic mixture of both. Emerging evidence suggests that the S-enantiomer is the pharmacologically active component, responsible for the bulk of the anti-inflammatory activity. This guide delves into the experimental data that substantiates this claim.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the in vitro and in vivo anti-inflammatory effects of racemic diclofenac. While direct comparative data for this compound is limited, the provided information on racemic diclofenac serves as a baseline for understanding the activity of the commercially available drug. It is widely accepted in the scientific community that the anti-inflammatory activity of racemic NSAIDs is almost exclusively attributable to the S-enantiomer.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Data Source(s) |
| Racemic Diclofenac | 0.076 | 0.026 | [1] |
| Racemic Diclofenac | 0.611 | 0.63 | [2] |
| Racemic Diclofenac | 0.004 (4 nM) | 0.0013 (1.3 nM) | [3] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency. The variability in IC50 values across different studies can be attributed to differences in experimental conditions and assay systems.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Data Source(s) |
| Racemic Diclofenac | 5 | 2 hours | 56.17 | [4] |
| Racemic Diclofenac | 20 | 3 hours | 71.82 | [4] |
| Racemic Diclofenac | 5 | 3 hours | 40.51 | [5] |
| Racemic Diclofenac | 10 | 3 hours | 22.2 | [3] |
Table 3: Inhibition of Pro-inflammatory Cytokines
| Compound | Target Cytokine | Experimental Model | Key Findings | Data Source(s) |
| Racemic Diclofenac | TNF-α | Human Hepatoma Cells (HepG2) | Dampened TNF-α-mediated NF-κB translocation. | [6] |
| Racemic Diclofenac | IL-6 | Patients undergoing major surgery | Significantly lower serum IL-6 concentrations compared to placebo. | [7] |
Experimental Protocols
1. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).
-
Methodology:
-
Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., this compound, racemic Diclofenac) in a suitable buffer (e.g., Tris-HCl).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Product Measurement: The enzymatic reaction produces prostaglandin H2 (PGH2), which is then converted to more stable prostaglandins like prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation in a rat model.
-
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound (e.g., this compound, racemic Diclofenac) or vehicle (control) is administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat. The left hind paw is injected with saline to serve as a control.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Objective: To quantify the effect of a test compound on the production of key pro-inflammatory cytokines.
-
Methodology:
-
Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.
-
Treatment: The stimulated cells are treated with various concentrations of the test compound (e.g., this compound, racemic Diclofenac).
-
Cytokine Quantification: After a specific incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are measured using ELISA kits specific for each cytokine.
-
Inhibition Calculation: The percentage of inhibition of cytokine production is calculated for each concentration of the test compound relative to the stimulated, untreated control.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Caption: Inflammatory pathway showing the action of this compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of interleukin-6 and interleukin-10 by diclofenac in patients undergoing major surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Diclofenac and Selective COX-2 Inhibitors
This guide provides an objective comparison between S-Diclofenac and other selective cyclooxygenase-2 (COX-2) inhibitors, focusing on performance, safety profiles, and the underlying experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism involves the inhibition of the cyclooxygenase (COX) enzyme, which is essential for the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins.[1][2] The two main isoforms of this enzyme are COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][3]
Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2. The inhibition of COX-1 is associated with gastrointestinal (GI) adverse effects.[3][4][5] This led to the development of selective COX-2 inhibitors (coxibs) with the aim of providing similar anti-inflammatory and analgesic efficacy but with improved GI tolerability.[3] Diclofenac, while classified as a traditional NSAID, demonstrates a preferential inhibition of COX-2, with a selectivity ratio comparable to that of celecoxib.[3][5][6][7] This unique profile places it in a critical position for comparison with highly selective coxibs like celecoxib and etoricoxib.
Mechanism of Action: The COX Pathway
NSAIDs exert their therapeutic effects by blocking the production of prostaglandins. As illustrated in the pathway below, arachidonic acid released from the cell membrane is metabolized by both COX-1 and COX-2 enzymes. COX-1 produces prostaglandins that are crucial for physiological functions, including gastric protection. In contrast, COX-2 is upregulated at sites of inflammation and produces prostaglandins that lead to pain, fever, and inflammation. Selective COX-2 inhibitors and NSAIDs with high COX-2 selectivity, like diclofenac, primarily target the COX-2 enzyme to reduce inflammation while sparing the gastroprotective functions of COX-1.
Caption: Arachidonic acid cascade and NSAID inhibition points.
Comparative Performance Data
The following tables summarize quantitative data from key clinical trials comparing diclofenac with celecoxib and etoricoxib across efficacy and safety parameters.
Table 1: Efficacy in Osteoarthritis (OA) and Rheumatoid Arthritis (RA)
Clinical studies consistently demonstrate that the anti-inflammatory and analgesic efficacy of diclofenac is comparable to that of selective COX-2 inhibitors celecoxib and etoricoxib in treating arthritis.[8][9][10]
| Comparison | Study/Endpoint | Diclofenac Group | Selective COX-2 Inhibitor Group | Outcome | Citation |
| Diclofenac vs. Celecoxib | 6-week OA trial; Index joint pain (VAS), WOMAC index | 150 mg/day | 200 mg/day (Celecoxib) | No statistically significant difference in efficacy.[11][8] | [11][8] |
| Diclofenac vs. Celecoxib | 24-week RA trial; Treatment Efficacy | 22% | 25% (Celecoxib) | Similar efficacy in reducing pain and inflammation.[12] | [12] |
| Diclofenac vs. Etoricoxib | 6-week OA trial; WOMAC pain subscale | 150 mg/day | 60 mg/day (Etoricoxib) | Comparable efficacy. Etoricoxib showed a more rapid onset of benefit on day one.[9][10] | [9][10] |
| Diclofenac vs. Etoricoxib | MEDAL Program (OA/RA); Overall Efficacy | 150 mg/day | 60-90 mg/day (Etoricoxib) | Both agents resulted in similar efficacy. | [13] |
Table 2: Gastrointestinal (GI) Safety Profile
A primary advantage of selective COX-2 inhibitors is their improved upper GI safety profile compared to traditional NSAIDs.[14] Clinical data shows that both celecoxib and etoricoxib are associated with significantly fewer GI adverse events than diclofenac.[4][5][8]
| Comparison | Study/Endpoint | Diclofenac Group | Selective COX-2 Inhibitor Group | Outcome | Citation |
| Diclofenac vs. Celecoxib | 24-week trial; Endoscopic gastroduodenal ulcers | 15% | 4% (Celecoxib) | Celecoxib had a significantly lower rate of ulcers (p<0.001).[8][12] | [8][12] |
| Diclofenac vs. Celecoxib | 24-week trial; Withdrawals due to GI adverse events | 16% | 6% (Celecoxib) | Withdrawal rate was nearly three times higher with diclofenac (p<0.001).[8][15] | [8][15] |
| Diclofenac vs. Celecoxib | Pooled OA/RA trials; Composite UGI tolerability endpoint | 17.6% - 20.7% | 11.1% - 15.9% (Celecoxib) | Significantly better UGI tolerability with celecoxib (p=0.002 for OA, p=0.013 for RA).[16] | [16] |
| Diclofenac vs. Etoricoxib | MEDAL Program; Upper GI events (symptomatic ulcers & complications) | - | - | Etoricoxib was associated with significantly fewer upper GI events (Hazard Ratio: 0.69).[14] | [14] |
| Diclofenac vs. Etoricoxib | MEDAL Program; Discontinuation due to GI/liver AEs | Higher Rate | Lower Rate (Etoricoxib) | Significantly lower discontinuation rate for etoricoxib (HRs 0.46-0.52).[13] | [13] |
Table 3: Cardiovascular (CV) and Renal Safety Profile
The cardiovascular safety of all NSAIDs, particularly those with COX-2 selectivity, is a major consideration.[17] Studies indicate that the increased cardiovascular risks associated with diclofenac are comparable to those of selective coxibs like celecoxib and etoricoxib.[5][18][19]
| Comparison | Endpoint | Diclofenac Group | Selective COX-2 Inhibitor Group | Outcome | Citation |
| Diclofenac vs. Coxibs (general) | Major Adverse Cardiovascular Events (MACE) | - | - | Diclofenac initiators had similar increased rates of MACE compared with coxibs (aIRR 0.96).[18][19] | [18][19] |
| Diclofenac vs. Etoricoxib | MEDAL Program; Thrombotic CV Events | 323 events | 320 events (Etoricoxib) | Rates of thrombotic CV events were similar between the two drugs.[20] | [20] |
| Diclofenac vs. Celecoxib | CLASS Trial; Serious CV thromboembolic events | 1.4% (9-month cumulative rate) | 1.2% (Celecoxib) | Similar rates of serious CV events.[8] | [8] |
| Diclofenac vs. Etoricoxib | MEDAL Program; Change in Systolic Blood Pressure | 0.9–1.9 mmHg | 3.4–3.6 mmHg (Etoricoxib) | Etoricoxib was associated with a greater increase in blood pressure.[4][13] | [4][13] |
| Diclofenac vs. Celecoxib | Hepatic and Renal Effects | Statistically significant elevations in hepatic transaminases and serum creatinine vs. placebo.[11][8] | No significant elevations observed.[11][8] | Diclofenac shows more concerning effects on liver and kidney function.[8] | [11][8] |
Experimental Protocols
Key Experiment: The MEDAL Program (Multinational Etoricoxib and Diclofenac Arthritis Long-term)
The MEDAL program was a collection of three trials designed primarily to assess the relative cardiovascular safety of etoricoxib and diclofenac in patients with osteoarthritis or rheumatoid arthritis.[13][20]
-
Study Design: The program consisted of three multicenter, double-blind, randomized, active-comparator controlled trials (MEDAL, EDGE, and EDGE II).[13][20]
-
Patient Population: A total of 34,701 patients with OA or RA were enrolled across 38 countries.[20]
-
Intervention: Patients were randomly assigned to receive either etoricoxib (60 mg or 90 mg once daily) or diclofenac (150 mg daily).[9][20] The average treatment duration was 18 months.[20]
-
Primary Endpoint: The primary endpoint was the incidence of confirmed thrombotic cardiovascular events.[13][20]
-
Secondary Endpoints: Secondary endpoints included gastrointestinal tolerability, discontinuation rates due to adverse events, and overall efficacy.[20]
-
Analysis: The primary analysis was a non-inferiority comparison of the thrombotic CV event rates between the two treatment groups.[20]
Caption: Workflow of a typical randomized controlled trial (RCT).
Summary and Conclusion
The available evidence from extensive clinical trials provides a clear comparative profile of this compound against selective COX-2 inhibitors.
-
Efficacy: this compound demonstrates analgesic and anti-inflammatory efficacy that is comparable to selective COX-2 inhibitors like celecoxib and etoricoxib for treating chronic inflammatory conditions such as OA and RA.[11][8][9]
-
Gastrointestinal Safety: Selective coxibs, celecoxib and etoricoxib, offer a significantly superior upper gastrointestinal safety and tolerability profile compared to diclofenac, with lower incidences of endoscopic ulcers and treatment withdrawals due to GI adverse events.[8][15][13][16]
-
Cardiovascular Safety: Despite its preferential COX-2 activity, diclofenac's risk of thrombotic cardiovascular events is not significantly different from that of selective coxibs.[18][19][20] Regulatory bodies have consequently aligned the cardiovascular precautions for diclofenac with those for selective COX-2 inhibitors.[5][17] Some data suggests etoricoxib may have a greater impact on blood pressure than diclofenac.[4][13]
For drug development professionals and researchers, this comparison underscores the complex interplay between COX-2 selectivity, gastrointestinal benefit, and cardiovascular risk. While this compound remains a potent and effective anti-inflammatory agent, its safety profile, particularly concerning the GI tract, is less favorable than that of the selective coxibs it rivals in efficacy and cardiovascular risk. The choice between these agents requires a careful balancing of a patient's individual GI and CV risk factors.
Caption: Risk-benefit comparison of this compound vs. Coxibs.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. A comparison of the therapeutic efficacy and tolerability of etoricoxib and diclofenac in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the therapeutic efficacy and tolerability of etoricoxib and diclofenac in patients with osteoarthritis | Semantic Scholar [semanticscholar.org]
- 11. Celecoxib versus diclofenac in the management of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A review of the gastrointestinal safety data—a gastroenterologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celecoxib vs. Diclofenac in Rheumatoid Arthritis | AAFP [aafp.org]
- 16. clinexprheumatol.org [clinexprheumatol.org]
- 17. gov.uk [gov.uk]
- 18. Cardiovascular Risks of Diclofenac Versus Other Older COX-2 Inhibitors (Meloxicam and Etodolac) and Newer COX-2 Inhibitors (Celecoxib and Etoricoxib): A Series of Nationwide Emulated Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. londonpainclinic.com [londonpainclinic.com]
A Comparative Guide to the Cross-Validation of S-Diclofenac Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the enantioselective quantification of S-Diclofenac: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and Chiral Capillary Electrophoresis (CE). The objective is to offer a detailed overview of the methodologies, performance characteristics, and experimental protocols to aid in the selection and cross-validation of the most suitable method for specific research and quality control needs.
Introduction to Chiral Separation of Diclofenac
Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule existing as two enantiomers: S-(+)-Diclofenac and R-(-)-Diclofenac. The S-enantiomer is the pharmacologically active form, making the accurate quantification of this compound crucial in pharmaceutical development and quality control. Enantioselective analytical methods are essential to ensure the purity and efficacy of the final drug product. This guide focuses on the two most prevalent techniques for this purpose: chiral HPLC and chiral CE.
Comparative Data on Analytical Performance
The performance of analytical methods is assessed through a rigorous validation process, typically following the International Council for Harmonisation (ICH) guidelines. The following table summarizes key validation parameters for representative chiral HPLC and chiral CE methods for the analysis of this compound, compiled from various studies.
| Parameter | Chiral HPLC with Polysaccharide-Based CSP | Chiral Capillary Electrophoresis with Cyclodextrin |
| Linearity Range | 10 - 200 µg/mL[1] | 0.1 - 1.5 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.998[1] | 0.9992[3] |
| Accuracy (% Recovery) | 90 - 110%[1] | 99.2% (average)[2] |
| Precision (% RSD) | ≤ 2%[1] | 0.5 - 3.6%[2] |
| Limit of Detection (LOD) | 12.5 ng/mL[1] | Not explicitly stated for chiral separation |
| Limit of Quantification (LOQ) | Not explicitly stated in provided search results | Not explicitly stated for chiral separation |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The linearity range and sensitivity can be adjusted by modifying the experimental parameters of each method.
Experimental Workflow for Cross-Validation
Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results between different techniques. The following diagram illustrates a typical workflow for the cross-validation of chiral HPLC and chiral CE methods for this compound analysis.
References
- 1. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Diclofenac in Pharmaceutical Formulations by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method validation for diclofenac sodium in pharmaceuticals by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of S-Diclofenac's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo therapeutic performance of S-Diclofenac, the pharmacologically active enantiomer of diclofenac, against its racemic form and other non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is collated from various preclinical studies to offer a clear perspective on its efficacy and mechanism of action.
Executive Summary
This compound primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the potent and preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme. This targeted action leads to a reduction in the synthesis of prostaglandins, key mediators of pain and inflammation. Emerging evidence also points towards COX-independent mechanisms, including the modulation of the NF-κB signaling pathway, which may contribute to its overall therapeutic profile. In vivo studies consistently demonstrate the anti-inflammatory and analgesic efficacy of diclofenac, and while specific data for the S-enantiomer is less abundant, the foundational mechanism suggests its superiority over the R-enantiomer.
Comparative Performance Data
The following tables summarize quantitative data from in vivo studies, comparing the efficacy of diclofenac with other NSAIDs in established animal models of inflammation and pain. While most studies utilize racemic diclofenac, it is widely accepted that the S-enantiomer is the active component.
| Model | Drug | Dose (mg/kg) | Route | Endpoint | Result (% Inhibition) | Reference |
| Carrageenan-Induced Paw Edema (Rat) | Diclofenac Sodium | 5 | p.o. | Edema Reduction at 4h | 66.2% | [1] |
| Carrageenan-Induced Paw Edema (Rat) | Diclofenac Sodium | 20 | p.o. | Edema Reduction at 4h | >60% | [1] |
| Acetic Acid-Induced Writhing (Mouse) | Diclofenac Sodium | 10 | p.o. | Inhibition of Writhing | 87.23 ± 0.44% | [2] |
| Acetic Acid-Induced Writhing (Mouse) | Diclofenac | 3-30 | p.o. | Inhibition of Writhing | Dose-dependent | [3] |
| Formalin Test (Rat) | Diclofenac Sodium | 20 | i.p. | Reduction in Paw Licking (Phase 2) | Significant reduction |
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are mediated through multiple signaling pathways. The primary and most well-understood pathway involves the inhibition of cyclooxygenase enzymes.
COX-2 Inhibition Pathway
This compound, as the active enantiomer of diclofenac, is a potent inhibitor of COX-2. By blocking the active site of this enzyme, it prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[4] Diclofenac binds to the COX-2 active site in a unique inverted conformation, with its carboxylate group forming hydrogen bonds with Tyr-385 and Ser-530.[5][6] This binding is distinct from many other NSAIDs and contributes to its high potency.[6]
This compound blocks the COX-2 enzyme, halting prostaglandin production.
NF-κB Signaling Pathway Inhibition
Beyond its primary COX-2 inhibitory function, diclofenac has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB).[7][8][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. By inhibiting the nuclear translocation of NF-κB, diclofenac can down-regulate the inflammatory response through a mechanism that is independent of direct COX-2 enzyme inhibition.[3][7]
This compound interferes with the NF-κB inflammatory signaling cascade.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings. Below are protocols for commonly used models to assess the anti-inflammatory and analgesic properties of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating the anti-inflammatory activity of compounds.
Workflow:
Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control (vehicle), standard (e.g., racemic diclofenac), and test (this compound at various doses) groups.
-
Dosing: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10][11]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing in Mice
This model is used to screen for peripheral analgesic activity.
Workflow:
Workflow for the acetic acid-induced writhing test.
Protocol:
-
Animals: Swiss albino mice (20-25g) are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Dosing: Compounds are administered (typically p.o. or i.p.) 30-60 minutes before the injection of acetic acid.
-
Induction of Writhing: 0.1 mL of 0.6% (v/v) acetic acid solution is injected intraperitoneally.[5]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a period of 15-20 minutes.[5][8]
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Conclusion
The available in vivo data, primarily on racemic diclofenac, strongly supports its potent anti-inflammatory and analgesic properties, which are largely attributable to the S-enantiomer. The primary therapeutic target is the COX-2 enzyme, leading to the inhibition of prostaglandin synthesis. Furthermore, evidence suggests that this compound's efficacy may be enhanced by its inhibitory effects on the NF-κB signaling pathway. For a more definitive comparison, further in vivo studies focusing specifically on the S- and R-enantiomers of diclofenac are warranted. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diclofenac - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S-Diclofenac and Celecoxib for Researchers and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent analgesic and anti-inflammatory agents with an improved safety profile is ongoing. This guide provides a detailed, evidence-based comparison of S-Diclofenac, a non-selective cyclooxygenase (COX) inhibitor with preferential COX-2 activity, and Celecoxib, a selective COX-2 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their respective fields.
Mechanism of Action: A Tale of Two COX Inhibitors
Both this compound and Celecoxib exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1][2] However, their selectivity for the two main COX isoforms, COX-1 and COX-2, differs significantly, underpinning their distinct efficacy and safety profiles.
This compound is considered a non-selective NSAID, meaning it inhibits both COX-1 and COX-2.[1][3] However, it demonstrates a preferential inhibition of COX-2, with a COX-2 selectivity similar to that of celecoxib in some studies.[4][5][6] Beyond COX inhibition, research suggests that diclofenac may have multimodal mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, effects on arachidonic acid release and uptake, and inhibition of lipoxygenase enzymes.[3][7]
Celecoxib , on the other hand, was specifically designed as a selective COX-2 inhibitor.[2][8] This selectivity is attributed to its chemical structure, which fits into the larger, more flexible active site of the COX-2 enzyme.[2] By selectively targeting COX-2, which is primarily upregulated at sites of inflammation, celecoxib aims to reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[2][8]
Efficacy in Osteoarthritis and Rheumatoid Arthritis: A Comparative Analysis
Clinical evidence from numerous randomized controlled trials and meta-analyses indicates that this compound and Celecoxib have comparable efficacy in managing the signs and symptoms of osteoarthritis (OA) and rheumatoid arthritis (RA).[9][10][11][12]
A meta-analysis of twelve studies involving 2,350 patients with knee osteoarthritis concluded that celecoxib was superior to diclofenac sodium in reducing pain as measured by the Visual Analog Scale (VAS).[13][14] The same analysis also suggested advantages for celecoxib in terms of better treatment effects and greater reductions in erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) levels.[13][14]
However, other large-scale studies have found no statistically significant differences in the primary efficacy measures between the two drugs for both OA and RA.[10][11][12] For instance, a 24-week study in patients with rheumatoid arthritis found that celecoxib (200 mg twice daily) had similar anti-inflammatory and analgesic activity to diclofenac SR (75 mg twice daily).[10] Similarly, a 6-week trial in 600 patients with osteoarthritis of the knee showed that celecoxib (100 mg twice daily) was as effective as diclofenac (50 mg three times daily).[11]
Table 1: Comparative Efficacy in Osteoarthritis (OA) and Rheumatoid Arthritis (RA)
| Parameter | This compound | Celecoxib | Key Findings |
| Pain Relief (OA & RA) | Effective | Effective | Generally comparable efficacy reported in multiple large trials.[10][11][12] One meta-analysis suggested superior pain reduction with celecoxib in knee OA.[13][14] |
| Anti-inflammatory Effect (OA & RA) | Effective | Effective | Both drugs demonstrate similar effectiveness in reducing inflammation.[10][15] |
| Improvement in Joint Function (OA) | Effective | Effective | Both drugs lead to significant improvements in joint function compared to placebo.[11][16][17] |
| Rapidity of Onset | Rapid | Rapid | Both drugs show a rapid onset of action, with significant pain relief observed within 24 hours.[11][12] |
Safety and Tolerability: A Deeper Dive into Side Effect Profiles
The primary distinction between this compound and Celecoxib lies in their safety and tolerability profiles, particularly concerning gastrointestinal and cardiovascular events.
Gastrointestinal (GI) Safety
Due to its selective inhibition of COX-2 and sparing of the gastroprotective COX-1 enzyme, Celecoxib has consistently demonstrated a superior gastrointestinal safety profile compared to non-selective NSAIDs like this compound.[10][12][18]
A landmark 24-week, randomized, double-blind study in patients with rheumatoid arthritis found that the incidence of gastroduodenal ulcers was significantly lower in the celecoxib group (4%) compared to the diclofenac group (15%).[10] Furthermore, the rate of withdrawal due to any gastrointestinal-related adverse event was nearly three times higher in the diclofenac-treated group.[10] These findings are supported by a pooled analysis of clinical trials which also showed a significantly higher cumulative incidence of upper GI tolerability issues with diclofenac.[18]
Table 2: Comparative Gastrointestinal (GI) Safety
| Parameter | This compound | Celecoxib | Key Findings |
| Incidence of Gastroduodenal Ulcers | Higher (e.g., 15% in one RA study)[10] | Lower (e.g., 4% in the same RA study)[10] | Celecoxib is associated with a significantly lower risk of endoscopic ulcers.[10][12] |
| GI-Related Adverse Events (e.g., abdominal pain, dyspepsia) | More frequent[10][11] | Less frequent[10][11] | Patients on diclofenac report more GI side effects.[11][19] |
| Withdrawal due to GI Adverse Events | Higher (e.g., 16% in one RA study)[10] | Lower (e.g., 6% in the same RA study)[10] | A significantly higher percentage of patients discontinue diclofenac due to GI intolerance.[10][12][19] |
Cardiovascular (CV) Safety
The cardiovascular safety of NSAIDs, particularly COX-2 inhibitors, has been a subject of intense scrutiny. While selective COX-2 inhibition was initially thought to be a primary driver of increased cardiovascular risk, subsequent research has indicated that the risk is more complex and may be associated with the degree of COX-2 selectivity and other off-target effects.[4][9]
Studies comparing the cardiovascular risk of diclofenac and celecoxib have yielded mixed results. Some research suggests that diclofenac carries a higher or at least comparable cardiovascular risk to celecoxib.[20][21] A nationwide emulated trial found that the increased cardiovascular risks associated with diclofenac initiation were comparable to those of coxibs, including celecoxib.[20] Another study noted that diclofenac is associated with an increased risk of serious coronary heart disease.[21]
Conversely, other large-scale studies and meta-analyses have found no significant difference in the incidence of major cardiovascular events between celecoxib and diclofenac.[12][22] The CLASS trial, for instance, reported similar rates of serious cardiovascular thromboembolic events among celecoxib, diclofenac, and ibuprofen.[12][23]
Table 3: Comparative Cardiovascular (CV) Safety
| Parameter | This compound | Celecoxib | Key Findings |
| Major Adverse Cardiovascular Events (MACE) | Increased risk reported[20][21] | Increased risk reported, but some studies show it to be comparable to or lower than diclofenac[20][21][22] | Both drugs are associated with an increased risk of cardiovascular events compared to non-use. The relative risk between the two is debated, with some studies suggesting a similar or higher risk for diclofenac.[12][20][21][22] |
| Effect on Blood Pressure | Can increase blood pressure[24] | Can increase blood pressure | Both drugs have the potential to elevate blood pressure. |
Experimental Protocols: A Methodological Overview
The clinical trials comparing this compound and Celecoxib have generally followed robust, double-blind, randomized, controlled designs. Key elements of these protocols include:
-
Patient Population: Typically, patients with a confirmed diagnosis of osteoarthritis or rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria) are enrolled.[10][11]
-
Dosage Regimens:
-
Efficacy Assessments: Primary efficacy endpoints often include patient-reported pain intensity (e.g., using a Visual Analog Scale), and composite scores like the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).[11][16] Secondary endpoints may include investigator's global assessment of disease activity and patient's global assessment.
-
Safety Assessments: Safety is rigorously monitored through the recording of all adverse events. Specific assessments for GI safety often involve upper gastrointestinal endoscopy to detect ulcers.[10] Cardiovascular safety is typically assessed by monitoring for major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[20] Laboratory parameters such as liver function tests and serum creatinine are also monitored.[11]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both drugs involves the inhibition of prostaglandin synthesis from arachidonic acid via the COX pathway.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound and Celecoxib.
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy and safety of this compound and Celecoxib.
Caption: A Generalized Workflow for a Comparative Clinical Trial of NSAIDs.
Conclusion
References
- 1. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac - Wikipedia [en.wikipedia.org]
- 7. Publishers Panel [bolczasopismo.pl]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib versus diclofenac in the management of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials | PLOS One [journals.plos.org]
- 18. clinexprheumatol.org [clinexprheumatol.org]
- 19. Celecoxib vs. Diclofenac in Rheumatoid Arthritis | AAFP [aafp.org]
- 20. Cardiovascular Risks of Diclofenac Versus Other Older COX-2 Inhibitors (Meloxicam and Etodolac) and Newer COX-2 Inhibitors (Celecoxib and Etoricoxib): A Series of Nationwide Emulated Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Comparative cardiovascular safety of nonsteroidal anti‐inflammatory drugs in patients with hypertension: a population‐based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Diclofenac but not celecoxib improves endothelial function in rheumatoid arthritis: A study in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking S-Diclofenac: A Comparative Performance Analysis Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diclofenac's performance against other common non-steroidal anti-inflammatory drugs (NSAIDs). While direct, extensive comparative data for the S-enantiomer (S-Diclofenac) is emerging, this analysis benchmarks the performance of racemic Diclofenac, which is widely considered an industry standard. The development of single-enantiomer drugs like this compound is predicated on the principle of isolating the pharmacologically active isomer to potentially enhance efficacy and improve the safety profile by reducing the metabolic load and off-target effects associated with the less active R-enantiomer.
Mechanism of Action: The Core of NSAID Activity
Diclofenac, like other NSAIDs, exerts its primary anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[][2][3][4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][5]
-
COX-1 is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of prostaglandins that mediate pain and inflammation.[2][3]
Diclofenac inhibits both COX-1 and COX-2 but shows a preferential selectivity for COX-2, which is comparable to that of celecoxib.[][6][7] Beyond COX inhibition, research suggests Diclofenac may also have other mechanisms of action, including the inhibition of the lipoxygenase pathway, effects on substance P, and the activation of the nitric oxide-cGMP pathway.[][3]
Performance Data: Efficacy and Safety Benchmarking
A network meta-analysis of 176 studies involving 146,524 patients provides robust data for comparing racemic Diclofenac to other widely used NSAIDs in patients with osteoarthritis or rheumatoid arthritis.[8][9]
Efficacy Comparison
Diclofenac at a daily dose of 150 mg was found to be more effective for pain relief than several other common NSAIDs.[8][9] A lower dose of 100 mg/day demonstrated comparable efficacy to the other treatments.[8][9]
| Treatment | Pain Relief (VAS) vs. Diclofenac 150 mg/day (Lower score is better) | Physical Function vs. Diclofenac 150 mg/day |
| Diclofenac (150 mg/day) | Benchmark | Benchmark |
| Celecoxib (200 mg/day) | Less Effective[8] | Comparable[8] |
| Naproxen (1000 mg/day) | Less Effective[8] | Comparable[8] |
| Ibuprofen (2400 mg/day) | Less Effective[8] | Comparable[8] |
| Etoricoxib (60 mg/day) | Similar Efficacy[8][9] | Comparable[8] |
Data synthesized from a network meta-analysis.[8][9] VAS: Visual Analogue Scale.
Safety and Tolerability Comparison
The safety profile of NSAIDs is a critical consideration in clinical practice, particularly concerning gastrointestinal (GI) and cardiovascular (CV) events.
| Treatment | Major Upper GI Events | Major Cardiovascular Events | Withdrawal Rate |
| Diclofenac | Lower risk than Naproxen & Ibuprofen; Comparable to Celecoxib[8][9] | Similar to other active treatments[8][9] | Lower than Ibuprofen; Similar to Celecoxib & Naproxen[8][9] |
| Celecoxib | Comparable to Diclofenac[8][9] | Similar to other active treatments[8][9] | Similar to Diclofenac[8][9] |
| Naproxen | Higher risk than Diclofenac[8][9] | Similar to other active treatments[8][9] | Similar to Diclofenac[8][9] |
| Ibuprofen | Higher risk than Diclofenac[8][9] | Similar to other active treatments[8][9] | Higher than Diclofenac[8][9] |
| Etoricoxib | Lower risk than Diclofenac[8][9] | Similar to other active treatments[8][9] | Lower than Diclofenac[8][9] |
Data synthesized from a network meta-analysis pooling data across dose ranges.[8][9]
Key Experimental Protocols
The following are standardized methods for evaluating the performance of NSAIDs.
Protocol 1: In Vivo Analgesic Activity (Writhing Test)
This protocol is a standard method for assessing the peripheral analgesic activity of a compound.
-
Objective: To quantify the analgesic effect of a test compound by measuring the reduction in acetic acid-induced writhing in mice.
-
Methodology:
-
Animal Groups: Mice are divided into a control group and one or more treated groups.
-
Administration: The treated groups receive the test NSAID (e.g., this compound) via intraperitoneal (IP) injection. The control group receives a vehicle.
-
Induction of Pain: After a set period (e.g., 5-15 minutes), all animals are injected with an irritant substance like acetic acid to induce a characteristic stretching behavior known as "writhing."
-
Observation: The number of writhes for each animal is counted over a defined time period (e.g., 20-30 minutes).
-
Analysis: The analgesic activity is determined by comparing the number of writhes in the treated groups to the control group. A lower number of writhes indicates a positive analgesic effect.[10]
-
Protocol 2: Ex Vivo COX-1/COX-2 Selectivity Assay
This protocol determines the inhibitory potency and selectivity of an NSAID for COX-1 and COX-2 enzymes using human whole blood.[11]
-
Objective: To measure the IC50 (concentration causing 50% inhibition) of a test compound for both COX-1 and COX-2 enzymes.
-
Methodology:
-
Sample Preparation: Aliquots of whole blood from healthy volunteers are incubated ex vivo with various concentrations of the test NSAID.
-
COX-1 Assay: Blood is allowed to clot, which triggers platelet activation and the production of thromboxane B2 (TXB2) via the COX-1 pathway. TXB2 levels are then measured.
-
COX-2 Assay: A separate blood aliquot is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The subsequent production of prostaglandin E2 (PGE2) is measured as an indicator of COX-2 activity.
-
Analysis: The concentrations of TXB2 (COX-1) and PGE2 (COX-2) are measured across the range of NSAID concentrations. IC50 values are calculated for each enzyme, and the ratio of IC50 (COX-2) / IC50 (COX-1) is used to determine the drug's selectivity.[11]
-
Conclusion
Racemic Diclofenac remains a potent and effective NSAID, demonstrating superior or comparable efficacy to other industry-standard treatments for pain and inflammation in major clinical studies.[8][9][12] Its safety profile is well-characterized and comparable to other agents in its class.[8][9] The development of this compound is rooted in the chiral switching principle, aiming to provide the therapeutic benefits of the active enantiomer while potentially reducing risks by eliminating the inactive isomer. Further head-to-head clinical trials are necessary to fully quantify the performance advantages of this compound against its racemic parent and other NSAIDs.
References
- 2. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]
- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diclofenac - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acpjournals.org [acpjournals.org]
Safety Operating Guide
Proper Disposal of S-Diclofenac: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of S-Diclofenac in research and development settings, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a non-steroidal anti-inflammatory drug (NSAID), requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound from a laboratory setting, in accordance with U.S. Environmental Protection Agency (EPA) guidelines and best practices in chemical safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE).[1] This includes, but is not limited to:
-
Gloves: Wear two pairs of powder-free, disposable gloves, with one pair tucked under the gown cuff and the other over.[1]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator should be used.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which regulates hazardous waste from "cradle-to-grave".[2][3] As such, this compound waste must not be disposed of down the drain or in regular trash.[4] The following procedure outlines the compliant disposal process:
-
Waste Identification and Segregation:
-
Pure, unused this compound and materials heavily contaminated with this compound (e.g., saturated wipes, gross spillage) should be classified as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions. Store in a designated, clearly labeled hazardous waste container.[5]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "solid waste," "solution in methanol").[2]
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should have secondary containment to capture any potential leaks or spills.
-
-
Disposal Request:
-
Decontamination of Laboratory Equipment:
-
Thoroughly decontaminate all laboratory equipment (e.g., glassware, spatulas, stir bars) that has come into contact with this compound.
-
A recommended procedure involves an initial rinse with a suitable solvent (such as ethanol or methanol, which must also be collected as hazardous waste), followed by washing with soap and water.[7] For equipment with non-permeable surfaces, scrubbing with warm, soapy water is advised.[8]
-
Quantitative Data on Diclofenac Degradation
For informational purposes, various advanced oxidation processes (AOPs) have been studied for the degradation of diclofenac in aqueous solutions. While not a substitute for proper hazardous waste disposal, this data illustrates the chemical's persistence and the complexity of its degradation.
| Degradation Method | Initial Diclofenac Concentration | Treatment Time | Removal Efficiency (%) | Reference |
| O3/UV/S2O8 | 8 mg/L | 30 min | 89 | |
| UV Photodegradation (254 nm) | 20 mg/L | 5 min | >98 | |
| Biosorption (Citrus-waste) | Not specified | Not specified | 99.7 | |
| Activated Sludge | 0.1–2 mg/L | 72 hours | >80 |
Experimental Protocols for Diclofenac Degradation
The following are summaries of experimental methodologies for the degradation of diclofenac, as cited in research literature. These are for informational purposes and are not intended as on-site treatment protocols.
O3/UV/S2O8 Process: Experiments were conducted in a 2-liter lab-scale semi-continuous reactor. Diclofenac solutions of varying concentrations (5 to 15 mg/L) were prepared. The pH was adjusted (from 3 to 9), and persulfate was added at concentrations ranging from 20 to 220 mg/L. The solution was subjected to ozone (0.5 to 2 g/h) and UV irradiation for 10 to 40 minutes.
UV Photodegradation: A solution of diclofenac (20 mg/L) was placed in a batch reactor and irradiated with a UV lamp at a wavelength of 254 nm. The degradation was monitored over a period of 50 minutes.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
References
- 1. osha.gov [osha.gov]
- 2. medlabmag.com [medlabmag.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.ucf.edu [ehs.ucf.edu]
- 8. cmich.edu [cmich.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling S-Diclofenac
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling S-Diclofenac, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedural, step-by-step guidelines is critical to minimize exposure and mitigate potential health risks.
This compound, like other potent pharmaceutical compounds, requires specific handling protocols to prevent accidental ingestion, inhalation, or skin contact.[1][2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure the well-being of laboratory personnel and the integrity of research.
Health and Safety Hazards
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is also suspected of damaging the unborn child and can cause damage to the gastrointestinal tract, blood, lymphatic system, liver, and prostate through prolonged or repeated exposure.[1] Therefore, strict adherence to safety protocols is mandatory.
Quantitative Exposure Limits and Physicochemical Properties
The following tables summarize key quantitative data for this compound, providing a clear reference for occupational safety and handling.
Table 1: Occupational Exposure Limits
| Parameter | Value | Basis |
|---|---|---|
| Time-Weighted Average (TWA) | 60 µg/m³ (OEB 3) | Internal[1][3] |
| Wipe Limit | 6000 µ g/100cm ² | Internal[1][3] |
Table 2: Physicochemical Properties of Diclofenac Sodium
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.14 g/mol | [4] |
| Appearance | White to off-white, hygroscopic crystalline powder | [4][5] |
| Solubility in Water | Sparingly soluble | [4][5] |
| Melting Point | 283-285 °C | [6] |
| pKa | 4.0 ± 0.2 at 25°C |[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through various routes. The following table details the required equipment.
Table 3: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
|---|---|---|
| Respiratory | Air-purifying respirator | If adequate local exhaust ventilation is not available or exposure assessment indicates levels outside recommended guidelines, a NIOSH-approved respirator with a combined particulate and organic vapor filter is necessary.[1] |
| Hands | Chemical-resistant gloves | Double gloving is recommended.[1][7] Nitrile or neoprene gloves are preferred.[8] Change gloves regularly or immediately if torn, punctured, or contaminated.[7] |
| Eyes | Safety glasses with side shields or goggles | If the work environment involves dusty conditions, mists, or aerosols, appropriate goggles are required.[1] |
| Face | Face shield | A faceshield or other full-face protection should be worn if there is a potential for direct contact with dusts, mists, or aerosols.[1] |
| Body | Laboratory coat or work uniform | Additional garments such as sleevelets, an apron, or disposable suits should be used based on the task to avoid exposed skin.[1] |
Procedural Guidance for Safe Handling and Disposal
Handling this compound in a Laboratory Setting:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. The designated handling area, preferably a chemical fume hood or a ventilated enclosure, should be clean and uncluttered.[5][9]
-
Engineering Controls: Utilize appropriate engineering controls such as fume hoods, ventilated enclosures, and drip-less quick connections to control airborne concentrations.[1] Minimize open handling of the compound.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][5] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][5]
-
Donning PPE: Follow the workflow for donning PPE as illustrated in the diagram below to ensure complete protection.
-
Handling the Compound: Handle this compound in a manner that avoids dust formation.[9] Use appropriate tools for transfers and measurements.
-
Doffing PPE: After handling is complete, remove PPE carefully to avoid cross-contamination, following the doffing workflow provided.
-
Decontamination: Clean equipment and work surfaces with a suitable detergent or solvent after use.[10]
Disposal Plan:
-
Unused Product: Dispose of unused this compound as hazardous waste.[1] Do not dispose of it with household garbage or allow it to reach the sewage system.[11][12]
-
Contaminated Materials: All contaminated materials, including gloves, disposable lab coats, and cleaning materials, should be collected in a sealed, appropriately labeled container for disposal as hazardous waste.[2]
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
-
Regulations: All disposal must be made according to official local, regional, and national regulations.[11]
Accidental Release Measures
In the event of a spill:
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: For large spills, provide diking or other appropriate containment to prevent spreading.[1]
-
Cleanup:
-
Wear appropriate PPE as detailed above.[1]
-
For liquid spills, soak up with an inert absorbent material.[1]
-
For solid spills, sweep up or vacuum up the spillage and collect it in a suitable container for disposal.[10] Avoid generating dust.[10]
-
Clean the spill area thoroughly to remove residual contamination.[2][10]
-
-
Reporting: Report the incident to the appropriate safety officer.
Visual Workflow and Pathway Diagrams
To further clarify procedural steps and the compound's mechanism, the following diagrams have been generated using Graphviz.
Caption: PPE Donning Workflow for this compound Handling.
Caption: Spill Response Plan for this compound.
Caption: Mechanism of Action of this compound.
References
- 1. merck.com [merck.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. msd.com [msd.com]
- 4. drugs.com [drugs.com]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pharmacopoeia.com [pharmacopoeia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
